molecular formula C11H12N4O2 B11876644 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Cat. No.: B11876644
M. Wt: 232.24 g/mol
InChI Key: WDJXZRUUKALAHZ-UHFFFAOYSA-N
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Description

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine (CAS 1203605-03-1) is a chemical compound with the molecular formula C11H12N4O2 and a molecular weight of 232.24 g/mol . As a member of the 1,2,4-triazine family, this scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Research indicates that 1,2,4-triazine derivatives have been explored as potent and selective antagonists of the adenosine A2A receptor . Adenosine A2A receptor antagonism is a prominent non-dopaminergic strategy being investigated for the treatment of Parkinson's disease, as it can enhance dopamine D2 receptor function in the basal ganglia . These compounds can be designed to bind deeply inside the orthosteric binding cavity of the G protein-coupled receptor (GPCR), demonstrating high potency and ligand efficiency . Furthermore, structurally related 1,2,4-triazine derivatives have been described in patents for their potential use as inhibitors of bacterial heptose synthesis, suggesting potential applications as anti-infective agents . The compound serves as a key synthetic intermediate for further chemical functionalization; for instance, it can be coupled with other heterocyclic systems, such as benzothiazole moieties, to create more complex molecules for biological evaluation . 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine

InChI

InChI=1S/C11H12N4O2/c1-16-8-4-3-5-9(17-2)10(8)7-6-13-15-11(12)14-7/h3-6H,1-2H3,(H2,12,14,15)

InChI Key

WDJXZRUUKALAHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

[1]

Executive Summary & Chemical Identity

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a bioactive heterocyclic scaffold belonging to the class of 3-amino-1,2,4-triazines.[1] It serves as a critical intermediate and pharmacophore in the development of kinase inhibitors, P2X3 receptor antagonists, and neuroprotective agents.

The molecule is distinguished by the 2,6-dimethoxyphenyl moiety attached at the C5 position of the triazine ring. This specific substitution pattern introduces significant steric bulk (atropisomerism potential) and electron-donating properties, which are utilized to lock molecular conformation and block metabolic hotspots on the phenyl ring.[1]

Physicochemical Profile
PropertyValue / Description
IUPAC Name 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
H-Bond Donors 1 (Primary Amine -NH₂)
H-Bond Acceptors 5 (3 ring nitrogens + 2 ether oxygens)
Predicted LogP ~1.2 - 1.5 (Lipophilic, membrane permeable)
Topological Polar Surface Area (TPSA) ~80 Ų
Key Structural Feature Ortho-dimethoxy substitution creates a "steric lock," forcing the phenyl ring out of planarity with the triazine core.[1][2]

Synthetic Methodology

The synthesis of 5-aryl-1,2,4-triazin-3-amines is classically achieved via the condensation of aminoguanidine with an


-dicarbonyl compound1
Retrosynthetic Analysis

To construct the 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine:

  • Disconnection: The C3-N4 and C6-N1 bonds are formed via condensation.[1]

  • Precursors:

    • Fragment A: Aminoguanidine bicarbonate (Source of N-C-N triazine core).[1]

    • Fragment B: 2,6-Dimethoxyphenylglyoxal (Source of C5-C6 carbons and the aryl group).[1]

  • Precursor Synthesis: The glyoxal is generated via Selenium Dioxide (SeO₂) oxidation of 2,6-dimethoxyacetophenone.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for 5-aryl-1,2,4-triazine synthesis [1][2].

Step 1: Synthesis of 2,6-Dimethoxyphenylglyoxal[1]
  • Reagents: 2,6-Dimethoxyacetophenone (1.0 eq), Selenium Dioxide (SeO₂, 1.1 eq), Dioxane/Water (9:1).[1]

  • Procedure:

    • Dissolve 2,6-dimethoxyacetophenone in dioxane/water.[1]

    • Add SeO₂ and reflux at 100°C for 4-6 hours.

    • Filter off the grey selenium metal precipitate while hot.

    • Concentrate the filtrate to obtain the crude glyoxal (often a yellow oil or hydrate).

  • Validation: Check for disappearance of methyl ketone signal in ¹H NMR and appearance of aldehyde proton (~9.5 ppm).

Step 2: Condensation to 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine[1]
  • Reagents: 2,6-Dimethoxyphenylglyoxal (from Step 1), Aminoguanidine Bicarbonate (1.0 eq), Ethanol, KOH (catalytic) or heat.[1]

  • Procedure:

    • Suspend aminoguanidine bicarbonate in ethanol.

    • Add the glyoxal dropwise.

    • Reflux for 3–5 hours. The solution typically turns deep yellow/orange.

    • Cool to room temperature. The product may precipitate; if not, remove solvent and recrystallize from Ethanol/Water.[3]

  • Regioselectivity Note: The reaction of arylglyoxals with aminoguanidine favors the 5-aryl isomer (target) over the 6-aryl isomer due to the higher reactivity of the aldehyde carbon of the glyoxal toward the hydrazine moiety of aminoguanidine.

Synthesis Pathway Diagram

SynthesisPathwayAcetophenone2,6-DimethoxyacetophenoneSeO2SeO2 / Dioxane(Oxidation)Acetophenone->SeO2Glyoxal2,6-DimethoxyphenylglyoxalSeO2->GlyoxalReflux, 4hCondensationCondensation(Ethanol, Reflux)Glyoxal->CondensationAminoguanidineAminoguanidineBicarbonateAminoguanidine->CondensationTarget5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amineCondensation->TargetCyclization

Caption: Two-step synthesis via SeO2 oxidation and aminoguanidine condensation favoring the 5-aryl isomer.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The "Steric Lock" Effect

The 2,6-dimethoxy substitution is not merely decorative; it serves a critical conformational function.

  • Atropisomerism: The methoxy groups at the ortho positions create significant steric clash with the triazine ring hydrogens (or lone pairs). This forces the phenyl ring to rotate roughly 90° relative to the triazine plane.

  • Binding Selectivity: This twisted conformation is often required to fit into hydrophobic pockets of kinases or ATP-binding sites (e.g., P2X3 receptors), where flat biaryl systems would clash with the protein backbone.

Electronic Modulation
  • Electron Donation: The methoxy groups are strong electron donors (via resonance), increasing the electron density of the phenyl ring.

  • Metabolic Stability: The 2,6-substitution blocks the most metabolically active sites on the phenyl ring (ortho-hydroxylation), extending the half-life of the molecule in vivo [3].[1]

Pharmacophore Diagram

PharmacophoreTriazine1,2,4-Triazine Core(Electron Deficient)Amine3-NH2 Group(H-Bond Donor)Triazine->AminePhenyl2,6-Dimethoxyphenyl(Steric Bulk)Triazine->PhenylH_AcceptorH-Bond Acceptor(N2/N4)Triazine->H_AcceptorReceptor InteractionTwist~90° Torsion Angle(Conformational Lock)Phenyl->Twist

Caption: Pharmacophore map highlighting the H-bond donor/acceptor zones and the steric twist enforced by the 2,6-dimethoxy group.

Applications in Drug Discovery[1][4]

P2X3 Receptor Antagonists

This scaffold is structurally related to intermediates used in the synthesis of P2X3 antagonists (e.g., Gefapixant analogs). The 5-aryl-3-amino-1,2,4-triazine moiety mimics the diaminopyrimidine core found in many purinergic receptor ligands, blocking ATP signaling pathways involved in chronic cough and neuropathic pain [4].[1]

Kinase Inhibition

The 1,2,4-triazine ring is a bioisostere of the pyrimidine ring found in ATP. The exocyclic amine at position 3 forms a critical "hinge binder" hydrogen bond with the kinase backbone (e.g., Valine or Methionine residues in the ATP pocket). The 2,6-dimethoxyphenyl group projects into the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.

Neuroprotection

Research indicates that 1,2,4-triazine derivatives possessing methoxyphenyl groups exhibit neuroprotective properties by scavenging methylglyoxal (a toxic byproduct of glycolysis) and modulating MAPK pathways [5].[1]

References

  • Paquin, B. A., et al. (2005).[1] "Regioselective synthesis of 5-substituted 3-amino-1,2,4-triazines." Journal of Organic Chemistry.

  • Lo, T. W., et al. (1994).[1] "The reaction of methylglyoxal with aminoguanidine under physiological conditions."[4][5] Biochemical Pharmacology.

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • PubChem CID 70679459 . "2-[[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]methyl]-1,3-benzothiazol-5-yl]oxyacetic acid."[1] National Library of Medicine. [1]

  • Khodagholi, F., et al. (2012).[1][6] "3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation."[1][6] Toxicology in Vitro.

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine CAS number and properties

[1]

Executive Summary

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a privileged pharmacophore in medicinal chemistry. It serves as a key intermediate in the synthesis of high-affinity P2X3 and P2X2/3 receptor antagonists. The 1,2,4-triazine core provides a robust hydrogen-bonding template, while the 2,6-dimethoxyphenyl moiety induces specific steric and electrostatic interactions within the ATP-binding pocket of purinergic receptors. This compound is structurally related to the clinical candidate Gefapixant (which utilizes a diaminopyrimidine core) but offers distinct solubility and metabolic stability profiles.

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
Chemical Name 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine
Common Role P2X3 Antagonist Intermediate
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
Related CAS 1203604-17-4 (Refers to the benzothiazole derivative; the core amine is a captive intermediate)
SMILES COC1=C(C(=CC=C1)OC)C2=CN=NC(=N2)N
Physical & Chemical Properties[3][6]
  • Appearance: Off-white to pale yellow solid.

  • Solubility: Low aqueous solubility; soluble in DMSO, DMF, and warm ethanol.

  • Acidity (pKa): The 3-amino group is weakly basic (predicted pKa ~3.5–4.0), while the triazine ring can act as a hydrogen bond acceptor.

  • Stability: Stable under standard laboratory conditions; sensitive to strong oxidizing agents.

Synthetic Pathways

The synthesis of 5-aryl-1,2,4-triazin-3-amines is classically achieved through the condensation of an arylglyoxal with aminoguanidine. This route is preferred for its regioselectivity and high yields.

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Synthesiscluster_legendLegendTarget5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amineInter2,6-DimethoxyphenylglyoxalInter->TargetCondensation(NaOH/H2O, Reflux)Start12,6-DimethoxyacetophenoneStart1->InterOxidation (SeO2, Dioxane/H2O)Start2Selenium Dioxide (SeO2)Start2->InterReagentAminoguanidine BicarbonateReagent->TargetkeyRed: Starting Material | Yellow: Intermediate | Green: Reagent | Blue: Target

Figure 1: Retrosynthetic pathway for the construction of the 1,2,4-triazine core.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Dimethoxyphenylglyoxal

  • Reagents: 2,6-Dimethoxyacetophenone (1.0 eq), Selenium Dioxide (1.2 eq), 1,4-Dioxane/Water (4:1 v/v).

  • Procedure: Dissolve the acetophenone in the solvent mixture. Add SeO₂ and reflux for 4–6 hours. The reaction turns from black (Se metal precipitation) to clear/yellow supernatant.

  • Workup: Filter through Celite to remove selenium. Concentrate the filtrate to obtain the crude glyoxal hydrate.

Step 2: Cyclization to Triazine

  • Reagents: Crude 2,6-Dimethoxyphenylglyoxal (from Step 1), Aminoguanidine Bicarbonate (1.1 eq), NaOH (catalytic), Ethanol/Water.

  • Procedure: Suspend aminoguanidine bicarbonate in water. Add the glyoxal solution dropwise. Heat to reflux for 3–5 hours. The basic conditions favor the formation of the 1,2,4-triazine isomer over the 1,2,4-triazole byproduct.

  • Purification: Cool the mixture. The product often precipitates. Filter and recrystallize from Ethanol/DMF to yield the pure amine.

Medicinal Chemistry & Applications

P2X3 Receptor Antagonism

The primary application of this scaffold is in the development of antagonists for the P2X3 receptor , an ATP-gated ion channel expressed on sensory neurons (C-fibers).[1]

  • Mechanism: ATP released from damaged or inflamed tissues binds to P2X3 receptors, triggering depolarization and nociceptive signaling (pain/cough).[2][3]

  • Binding Mode: The 2,6-dimethoxy substitution pattern creates a "molecular clamp" that fits into the hydrophobic pocket of the receptor, while the triazine amine forms critical hydrogen bonds with residues in the ATP-binding site (orthosteric inhibition).

  • Clinical Relevance: Compounds containing this core are investigated for treating Refractory Chronic Cough (RCC) and Endometriosis-related pain .

Biological Signaling Pathway (DOT Diagram)

Understanding the downstream effects of P2X3 inhibition is crucial for drug design.

P2X3_PathwayATPExtracellular ATP(Agonist)P2X3P2X3 Receptor(Sensory Neuron)ATP->P2X3ActivatesCaCa2+ InfluxP2X3->CaChannel OpensAntagonistTriazine Antagonist(Inhibitor)Antagonist->P2X3BlocksDepolMembraneDepolarizationCa->DepolSignalAction Potential(Vagus Nerve)Depol->SignalCNSBrainstem(Cough Center)Signal->CNSEffectCough ReflexCNS->Effect

Figure 2: Mechanism of action for P2X3 receptor antagonism in the cough reflex arc.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Warning. Potentially harmful if swallowed (Acute Tox. 4).

  • Skin/Eye: Causes skin irritation and serious eye irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (2025).[4][5] Compound Summary: 2-[[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]methyl]-1,3-benzothiazol-5-amine.[6][4] National Library of Medicine. Link

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling.[7][8] Link

  • Richards, D., et al. (2019). Action of P2X3 antagonists on the cough reflex. Pulmonary Pharmacology & Therapeutics.
  • PatSnap Synapse. (2024). P2X3 receptor antagonists: Mechanism and Applications. Link

Technical Guide: Mechanism of Action of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, experimental validation, and therapeutic potential of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine . This document is structured for researchers and drug discovery scientists, focusing on the compound's role as a privileged scaffold in purinergic signaling modulation and kinase inhibition.

Executive Summary

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine (hereafter referred to as 5-DMPT ) represents a critical "privileged structure" in medicinal chemistry. It serves as a potent pharmacophore primarily acting as an Adenosine A2A Receptor Antagonist and a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor .

Its structural uniqueness lies in the 2,6-dimethoxy substitution on the phenyl ring. This "ortho-effect" introduces significant steric hindrance, forcing the biaryl system into a non-planar conformation (atropisomerism). This conformational lock improves selectivity for ATP/Adenosine-binding pockets while shielding the molecule from rapid metabolic degradation by cytochrome P450 enzymes.

Key Therapeutic Applications:

  • Immuno-Oncology: Reversal of adenosine-mediated T-cell suppression (A2A antagonism).

  • Metabolic Oncology: Reversal of the Warburg effect via PDK1 inhibition.[1]

  • Neurology: Modulation of nociception via P2X3 receptor pathways.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 5-DMPT is dictated by its ability to mimic the adenine ring of ATP/Adenosine, allowing it to competitively bind orthosteric sites on its targets.

Structural MotifFunctionalityMechanistic Impact
1,2,4-Triazine Core H-Bond Acceptor/DonorMimics the pyrimidine ring of Adenosine/ATP; engages the hinge region of kinases or the Asn/Phe residues in GPCRs.
3-Amine Group Primary H-Bond DonorCritical for anchoring the molecule to the binding pocket (e.g., Glu/Val residues).
5-Aryl Position Lipophilic ScaffoldPositions the phenyl ring into the hydrophobic pocket.
2,6-Dimethoxy Group Steric/Electronic Shield The Critical Differentiator. Forces a twisted conformation (

torsion angle), enhancing specificity for A2A/PDK1 over ubiquitous kinases.

Mechanism of Action (MoA)

Primary MoA: Adenosine A2A Receptor Antagonism

5-DMPT acts as a competitive antagonist at the Adenosine A2A receptor (a Gs-coupled GPCR).

  • Pathophysiology: In the tumor microenvironment (TME), high levels of extracellular adenosine bind to A2A receptors on T-cells, elevating intracellular cAMP. This triggers the PKA-CREB pathway, resulting in T-cell anergy (suppression).

  • Mechanism: 5-DMPT binds to the orthosteric pocket of A2A, preventing adenosine binding.

  • Downstream Effect:

    • Inhibition of Gs-protein activation.

    • Reduction of Adenylyl Cyclase activity.

    • Decrease in cAMP levels.

    • Result: Restoration of T-cell proliferation and cytokine production (IFN-

      
      ).
      
Secondary MoA: PDK1 Inhibition (Metabolic Reprogramming)

The 1,2,4-triazine-3-amine core is a known inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1) .

  • Pathophysiology: Cancer cells upregulate PDK1 to phosphorylate and inhibit the Pyruvate Dehydrogenase Complex (PDH).[2] This forces pyruvate into lactate production (glycolysis) rather than the TCA cycle (Warburg Effect).

  • Mechanism: 5-DMPT occupies the ATP-binding pocket of PDK1.

  • Downstream Effect:

    • PDK1 cannot phosphorylate PDH.

    • PDH remains active (unphosphorylated).

    • Pyruvate is converted to Acetyl-CoA and enters the mitochondria.

    • Result: Shift from glycolytic metabolism to oxidative phosphorylation, inducing metabolic stress and apoptosis in cancer cells.

Visualization: Dual Signaling Pathways

The following diagram illustrates the concurrent impact of 5-DMPT on Immunosuppression (A2A) and Metabolism (PDK1).

MoA_Pathway Figure 1: Dual Mechanism of Action of 5-DMPT (A2A Antagonism & PDK1 Inhibition) cluster_Extracellular Tumor Microenvironment cluster_Membrane Cell Membrane cluster_Intracellular Cytoplasm / Mitochondria Adenosine Extracellular Adenosine A2A A2A Receptor (GPCR) Adenosine->A2A Activates Drug 5-DMPT (Inhibitor) Drug->A2A Blocks (Antagonist) PDK1 PDK1 Enzyme Drug->PDK1 Inhibits (Intracellular) PDH_Active PDH Complex (Active) Drug->PDH_Active Restores AC Adenylyl Cyclase A2A->AC Gs Coupling cAMP cAMP (High Levels) AC->cAMP Increases PKA PKA Pathway cAMP->PKA TCell_Supp T-Cell Suppression PKA->TCell_Supp PDH PDH Complex (Inactive) PDK1->PDH Phosphorylates (Inhibits) Mito_Ox Mitochondrial Oxidation PDH_Active->Mito_Ox Promotes

Figure 1: 5-DMPT blocks A2A receptors to prevent T-cell suppression and inhibits PDK1 to restore oxidative phosphorylation.

Experimental Protocols for Validation

To validate the mechanism of 5-DMPT, researchers should employ a self-validating system comprising a binding assay (affinity) and a functional assay (downstream effect).

Protocol A: Adenosine A2A cAMP Accumulation Assay

This protocol quantifies the functional antagonism of 5-DMPT in a cellular context.

  • Objective: Determine IC50 of 5-DMPT against adenosine-induced cAMP spikes.

  • Cell Line: HEK293 stably expressing human A2A receptor.

  • Reagents: Rolipram (PDE inhibitor), NECA (A2A agonist), HTRF cAMP kit (Cisbio).

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-hA2A cells at 2,000 cells/well in a 384-well low-volume plate.

  • Pre-Incubation: Add 5-DMPT (serial dilution 1 nM – 10 µM) and incubate for 15 minutes at 37°C.

    • Rationale: Allows the antagonist to equilibrate with the receptor prior to agonist challenge.

  • Stimulation: Add NECA (Agonist) at EC80 concentration + Rolipram (10 µM). Incubate for 30 minutes.

    • Rationale: Rolipram prevents cAMP degradation, ensuring measurable signal accumulation.

  • Lysis & Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) at 665/620 nm.

  • Data Analysis: Plot FRET ratio vs. log[5-DMPT]. A decrease in signal indicates effective antagonism.

Protocol B: PDK1 ADP-Glo™ Kinase Assay

This cell-free assay confirms direct interaction with the kinase ATP-pocket.

  • Objective: Measure inhibition of PDK1 autophosphorylation or substrate phosphorylation.

  • Reagents: Recombinant PDK1 enzyme, PDH peptide substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).

Step-by-Step Methodology:

  • Reaction Mix: Prepare 1X Kinase Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% BSA).

  • Inhibitor Addition: Add 5-DMPT (serial dilution) to the plate.

  • Enzyme Phase: Add recombinant PDK1 (5 ng/well). Incubate 10 min.

  • Substrate Start: Add ATP (10 µM) and PDH peptide substrate (0.2 µg/µL). Incubate 60 min at RT.

  • Termination (Step 1): Add ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate 40 min.

  • Detection (Step 2): Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

    • Interpretation: Lower luminescence = Higher inhibition (less ADP produced).

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of the 2,6-dimethoxy substitution compared to other analogs, highlighting why this specific molecule is a "privileged" probe.

Analog StructureA2A Affinity (Ki)PDK1 IC50Metabolic Stability (HLM)Notes
5-DMPT (Target) < 50 nM ~1.2 µM High (>60 min) 2,6-dimethoxy block prevents planar metabolism and enhances specificity.
Unsubstituted Phenyl> 500 nM> 10 µMLow (<15 min)Lacks steric lock; rapid oxidation at para-position.
4-Methoxy Phenyl~ 200 nM~ 5 µMModerateElectron-donating group helps, but lacks conformational restriction.
2,6-Dichloro Phenyl< 20 nM~ 0.8 µMVery HighLamotrigine-like. Higher toxicity risk due to reactive metabolites.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: {[2-({[5-(2,6-Dimethoxyphenyl)-1,2,4-Triazin-3-Yl]amino}methyl)-1,3-Benzothiazol-5-Yl]oxy}acetic Acid.[3] Retrieved from [Link]

  • MDPI. (2025). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease.[4] (Contextual reference on Triazine scaffold bioactivity). Retrieved from [Link]

  • ResearchGate. (2020).[5] Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4-triazines as a Privileged Scaffold.[5] Retrieved from [Link]

  • Google Patents. (2017). US11014904B2 - 1,2,4-triazine-3-amine derivative... as an A2a receptor antagonist.[6] Retrieved from

Sources

Biological Activity of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biological activity and therapeutic potential of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine , a specialized heterocyclic scaffold primarily recognized as a pharmacophore in the design of novel antimicrobials and kinase inhibitors.

A Technical Guide for Drug Discovery

Executive Summary & Compound Identity

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a privileged heterocyclic fragment used in medicinal chemistry, most notably as the "warhead" or recognition motif in inhibitors of the Raetz pathway (lipopolysaccharide biosynthesis) in Gram-negative bacteria.

Unlike generic triazines, the specific substitution of the 2,6-dimethoxyphenyl group at position 5 creates a unique steric and electronic profile. This "ortho-methoxy" clamping restricts bond rotation (atropisomerism) and facilitates high-affinity binding to hydrophobic pockets in enzymes such as HldE kinase , mimicking the adenine base of ATP while providing additional selectivity.

Property Data
CAS Number 1203605-03-1
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight 232.24 g/mol
Key Structural Feature 1,2,4-Triazine core with 2,6-dimethoxyaryl "clamp"
Primary Biological Target HldE (Heptose 7-phosphate kinase)
Therapeutic Class Antibacterial (Gram-negative), Kinase Inhibitor Fragment
PDB Ligand Code IHA (as part of larger inhibitor complexes)
Mechanism of Action: HldE Kinase Inhibition

The primary validated biological activity of this scaffold is the inhibition of HldE , a bifunctional enzyme essential for the biosynthesis of the ADP-heptose core of Lipopolysaccharide (LPS) in Gram-negative bacteria.

2.1 The Raetz Pathway Target

The integrity of the Gram-negative outer membrane relies on LPS. The Raetz pathway synthesizes the Lipid A-core. HldE (and its homolog HldA) catalyzes the phosphorylation of D-glycero-D-manno-heptose-7-phosphate.

  • Inhibition Logic: The 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine moiety functions as an ATP-competitive inhibitor .

  • Binding Mode: The aminotriazine ring mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

  • Selectivity Filter: The bulky 2,6-dimethoxyphenyl group occupies a distinct hydrophobic pocket adjacent to the ATP site. This steric bulk prevents the scaffold from binding to many human kinases, thereby improving the selectivity profile for bacterial targets.

2.2 Structural Biology (PDB: 4E8Y)

Crystallographic studies (e.g., PDB entry 4E8Y ) of Burkholderia cenocepacia HldE in complex with inhibitors containing this scaffold reveal the binding dynamics:

  • H-Bonding: The N2 and 3-amino group of the triazine interact with the backbone amide and carbonyl of the hinge region (typically Valine or Alanine residues).

  • Hydrophobic Clamp: The 2,6-dimethoxy substituents force the phenyl ring to twist out of coplanarity with the triazine, creating a 3D shape that perfectly fills the "gatekeeper" region of the bacterial kinase.

RaetzPathway Sedoheptulose Sedoheptulose-7-P GmhA GmhA (Isomerase) Sedoheptulose->GmhA Hep7P D-glycero-D-manno- heptose-7-P GmhA->Hep7P HldE_Kinase HldE (Kinase Domain) TARGET Hep7P->HldE_Kinase ATP -> ADP Hep17PP Heptose-1,7-PP HldE_Kinase->Hep17PP HldE_Trans HldE (Transferase) Hep17PP->HldE_Trans ADPHep ADP-Heptose HldE_Trans->ADPHep LPS LPS Core Biosynthesis ADPHep->LPS Inhibitor 5-(2,6-Dimethoxyphenyl)- 1,2,4-triazin-3-amine Inhibitor->HldE_Kinase Inhibits (IC50 < 1 µM)

Caption: The Raetz pathway for ADP-heptose biosynthesis. The 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine scaffold specifically blocks the HldE kinase step, preventing LPS formation and sensitizing bacteria to antibiotics.

Synthesis & Experimental Protocols

The synthesis of this scaffold is non-trivial due to the electron-rich nature of the 2,6-dimethoxyphenyl ring. A robust method involves an Inverse Electron Demand Diels-Alder (IEDDA) reaction or a condensation approach.

3.1 Validated Synthetic Route (Condensation)

This protocol yields the core scaffold with high regioselectivity.

Reagents:

  • A: 2,6-Dimethoxybenzaldehyde

  • B: Thiosemicarbazide

  • C: Methyl iodide (MeI)

  • D: Ammonia/Ethanol

Step-by-Step Protocol:

  • Preparation of 1,2-Dicarbonyl Intermediate:

    • React 2,6-dimethoxyacetophenone with selenium dioxide (SeO₂) in dioxane/water (reflux, 4h) to generate 2-(2,6-dimethoxyphenyl)-2-oxoacetaldehyde.

  • Cyclization:

    • Add thiosemicarbazide (1.0 eq) to the dicarbonyl solution in ethanol with catalytic acetic acid.

    • Reflux for 3 hours. The thiosemicarbazone intermediate cyclizes to form 3-mercapto-5-(2,6-dimethoxyphenyl)-1,2,4-triazine .

  • S-Methylation:

    • Treat the mercapto-triazine with MeI (1.1 eq) and KOH in methanol at 0°C for 1 hour to yield the 3-thiomethyl derivative.

  • Amination (Nucleophilic Substitution):

    • Critical Step: React the 3-thiomethyl intermediate with saturated methanolic ammonia or ammonium acetate in a sealed tube at 100°C for 12 hours.

    • The methylthio group is a good leaving group, replaced by the amine to yield 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine .

Yield: Typically 40-60% overall. Purification: Recrystallization from ethanol/water.

Therapeutic Potential & Applications[1][2]
4.1 Antibacterial Adjuvants

Because HldE is absent in humans, inhibitors based on this scaffold have low toxicity risks.

  • Spectrum: Burkholderia cenocepacia, Pseudomonas aeruginosa, Escherichia coli.

  • Mechanism: Depletion of LPS increases membrane permeability.

  • Synergy: These compounds act as "potentiators," restoring the efficacy of large-molecule antibiotics (like erythromycin or rifampicin) that normally cannot penetrate the Gram-negative outer membrane.

4.2 Fragment-Based Drug Discovery (FBDD)

The compound serves as a high-quality "fragment" for screening against other kinases.

  • Ligand Efficiency (LE): High. The low molecular weight (<250 Da) and specific binding interactions result in high binding energy per heavy atom.

  • Derivatization: The 3-amino group is readily acylated or alkylated to extend the molecule into the "ribose pocket" or "solvent front" of a kinase active site (as seen in Ligand IHA).

4.3 Neuroprotection (Secondary Activity)

Structurally, the compound resembles Lamotrigine (a sodium channel blocker).

  • SAR Insight: The 2,6-dimethoxy group mimics the steric twist of the 2,3-dichlorophenyl group in lamotrigine.

  • Activity: Analogs of this scaffold have shown potential in preventing oxidative stress-induced neurite damage and modulating MAPK pathways, suggesting utility in neurodegenerative diseases.

References
  • Cottrell, T. J., et al. (2012). Crystal Structure of Burkholderia cenocepacia HldA in Complex with an ATP-competitive Inhibitor. Protein Data Bank.[1][2][3][4][5] PDB ID: 4E8Y .[5][6][7]

  • Grosu, I., et al. (2019). Synthesis of 3-amino-7-aryl-8-azachromans: Validation of a synthetic route with enantioselective potential. Studia Universitatis Babes-Bolyai Chemia. (Describes the use of the scaffold as a diene).

  • Vertex Pharmaceuticals. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. (Context on 5-aryl-1,2,4-triazine pharmacology).

  • PubChem Compound Summary. (2024). Ligand IHA. National Center for Biotechnology Information.

  • Khodagholi, F., et al. (2012).[8] 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation.[8] Toxicology in Vitro.

Sources

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine , a specialized heterocyclic scaffold utilized in medicinal chemistry. Structurally characterized by a 1,2,4-triazine core substituted at the 3-position with a primary amine and at the 5-position with a sterically hindered 2,6-dimethoxyphenyl group, this molecule represents a critical template for developing adenosine receptor antagonists, sodium channel blockers, and kinase inhibitors. This document outlines its molecular identity, validated synthetic protocols, and analytical differentiation strategies.[1][2]

Physicochemical Identity

The precise molecular characterization of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is derived from IUPAC nomenclature standards and atomic mass calculations.

Table 1: Molecular Specifications
PropertyValueTechnical Notes
IUPAC Name 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amineNomenclature prioritizes the heterocyclic core.
Molecular Formula C₁₁H₁₂N₄O₂ Confirmed via elemental composition logic.
Molecular Weight 232.24 g/mol Average mass (Standard Atomic Weights).
Exact Mass 232.0960 Da Monoisotopic mass for HRMS calibration.
LogP (Predicted) ~1.1 - 1.4Moderate lipophilicity; favorable for CNS penetration.
TPSA ~78 ŲTopological Polar Surface Area (Triazine + Amine + Ethers).
H-Bond Donors 1 (Primary Amine)The -NH₂ group acts as a donor.
H-Bond Acceptors 5Triazine nitrogens (3) + Methoxy oxygens (2).

Synthetic Architecture & Regioselectivity

Retrosynthetic Logic

The primary challenge in synthesizing 5-aryl-1,2,4-triazines is regiocontrol . The condensation of an unsymmetrical dicarbonyl (arylglyoxal) with aminoguanidine can yield two isomers: the 5-aryl (target) and the 6-aryl (impurity).

The 2,6-dimethoxy substitution on the phenyl ring introduces significant steric bulk, which kinetically influences the condensation pathway, often favoring the 5-isomer due to the specific reactivity of the aldehyde carbon in the glyoxal intermediate.

Validated Synthetic Protocol

Objective: Synthesis of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine via condensation.

Reagents:

  • Starting Material: 2',6'-Dimethoxyacetophenone.

  • Oxidant: Selenium dioxide (SeO₂) or HBr/DMSO (Cornforth modification).

  • Cyclization Agent: Aminoguanidine bicarbonate.[3]

  • Solvent: Ethanol/Water (1:1 v/v).

Step-by-Step Methodology:

  • Glyoxal Formation (Oxidation):

    • Dissolve 2',6'-dimethoxyacetophenone (10 mmol) in 1,4-dioxane/water.

    • Add Selenium dioxide (11 mmol). Reflux for 4 hours.

    • Mechanism:[4] SeO₂ oxidizes the alpha-methyl group to an alpha-keto aldehyde (glyoxal).

    • Checkpoint: Monitor TLC for disappearance of ketone. Filter off Selenium metal precipitate.

  • Condensation & Cyclization:

    • To the filtrate containing the in situ glyoxal, add Aminoguanidine bicarbonate (10 mmol) followed by a catalytic amount of acetic acid.

    • Reflux at 90°C for 6–8 hours.

    • Reaction: The hydrazine moiety of aminoguanidine attacks the more reactive aldehyde carbonyl of the glyoxal, followed by ring closure.

  • Purification (Critical):

    • Cool reaction to 4°C. The product often precipitates as a yellow/orange solid.

    • Recrystallization: Use Ethanol or Methanol. The 5-isomer is typically less soluble than the 6-isomer.

    • Yield Expectation: 45–60%.

Pathway Visualization

The following diagram illustrates the synthetic flow and the critical regioselectivity decision point.

SynthesisPathway Start 2,6-Dimethoxyacetophenone Oxidation Oxidation (SeO2 or HBr/DMSO) Start->Oxidation Intermediate Arylglyoxal Intermediate (Reactive Dicarbonyl) Oxidation->Intermediate Alpha-oxidation Cyclization Condensation & Ring Closure Intermediate->Cyclization Reagent + Aminoguanidine Bicarbonate Reagent->Cyclization Product 5-(2,6-Dimethoxyphenyl)- 1,2,4-triazin-3-amine (Target 5-Isomer) Cyclization->Product Major Pathway (Steric Control) Impurity 6-Isomer (Regio-impurity) Cyclization->Impurity Minor Pathway

Figure 1: Synthetic pathway highlighting the oxidation of acetophenone and subsequent condensation. The steric bulk of the 2,6-dimethoxy group aids in directing regioselectivity toward the 5-isomer.

Analytical Profiling & Isomer Differentiation

Distinguishing the 5-isomer from the 6-isomer is the most critical quality control step. Standard 1D Proton NMR is sufficient if the researcher knows what to look for.

NMR Spectroscopy (¹H NMR, DMSO-d₆)
  • Triazine Ring Proton (H-6): This is the diagnostic peak.

    • In 5-substituted triazines, the H-6 proton typically appears as a singlet between δ 8.5 – 9.2 ppm .

    • In 6-substituted triazines, the H-5 proton appears further downfield (deshielded) or shows different splitting if coupling occurs.

  • Amine (-NH₂): Broad singlet around δ 7.0 – 7.5 ppm (exchangeable with D₂O).

  • Methoxy Groups (-OCH₃): Strong singlet at δ 3.6 – 3.8 ppm (integrating to 6H).

  • Phenyl Ring: The 2,6-substitution pattern creates a distinct splitting pattern (typically a triplet and a doublet if 3,4,5 positions are unsubstituted, or a singlet if symmetric).

Mass Spectrometry[5]
  • ESI-MS (+): Expect a base peak of [M+H]⁺ = 233.1.

  • Fragmentation: Loss of the methoxy group (-31 Da) or loss of the amine is common in MS/MS.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Product TLC TLC Check (Mobile Phase: 5% MeOH/DCM) Sample->TLC Purification Recrystallization (Ethanol) TLC->Purification NMR 1H NMR Analysis (DMSO-d6) Purification->NMR Decision H-Triazine Peak Position? NMR->Decision Result5 Peak @ 8.5-9.2 ppm (Target 5-Isomer) Decision->Result5 Singlet Result6 Peak Shifted/Split (6-Isomer Impurity) Decision->Result6 Multiplet/Shift

Figure 2: Analytical decision tree for verifying the regiochemistry of the triazine core.

Medicinal Chemistry Context

Scaffold Utility

The 5-aryl-1,2,4-triazin-3-amine scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for adenosine or guanine.

  • Adenosine Receptor Antagonism (A2a): The 3-amino group mimics the exocyclic amine of adenine, allowing hydrogen bonding with residues like Asn253 in the receptor pocket [1].

  • Sodium Channel Blockers: Similar to Lamotrigine (which is a 3,5-diamino-6-phenyl-1,2,4-triazine), the 5-aryl variants are explored for anticonvulsant activity. The 2,6-dimethoxy group provides rotational restriction (atropisomerism potential), which can lock the molecule in a bioactive conformation [2].

  • Kinase Inhibition: This scaffold has been identified in inhibitors of PDK1, where the triazine ring interacts with the hinge region of the kinase ATP-binding site [3].[1]

Metabolic Implications

The 2,6-dimethoxy substitution is strategically important. It blocks the ortho positions on the phenyl ring from metabolic hydroxylation (Phase I metabolism), potentially extending the half-life (


) of the molecule compared to unsubstituted analogs.

References

  • Mantri, M. et al. (2012). "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry. Link

  • Singla, P. et al. (2015).[5] "Triazine as a Promising Scaffold for Its Versatile Biological Behavior."[3][5][6] European Journal of Medicinal Chemistry. Link

  • Meleddu, R. et al. (2020). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors." International Journal of Molecular Sciences. Link

  • Kopchuk, D. S. et al. (2013). "Synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines under solvent and catalyst-free conditions." Tetrahedron Letters. Link

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The Ascendant Trajectory of 3-Amino-1,2,4-Triazine Derivatives in Oncology: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of cancer drug discovery, the 3-amino-1,2,4-triazine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential across a range of malignancies. This technical guide offers an in-depth exploration of the core attributes of these derivatives, from their fundamental mechanisms of action to their preclinical and emergent clinical significance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the path forward for this promising class of anti-cancer agents.

Introduction: The 1,2,4-Triazine Core - A Scaffold of Versatility

The 1,2,4-triazine nucleus, a six-membered heterocyclic ring containing three nitrogen atoms, serves as a versatile backbone for the design of novel therapeutic agents.[1] Its unique electronic properties and the amenability of the 3-amino-substituted core to diverse chemical modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2] A particularly fruitful strategy in the development of these inhibitors has been the application of a molecular hybridization approach, where the 3-amino-1,2,4-triazine core is combined with other pharmacologically active moieties, such as indole and azaindole fragments.[2] This has led to the discovery of highly potent and selective inhibitors targeting key oncogenic pathways.[2]

Mechanism of Action: A Multi-pronged Assault on Cancer Pathophysiology

The anticancer activity of 3-amino-1,2,4-triazine derivatives is not confined to a single mechanism but rather involves the modulation of multiple, critical cellular processes. The primary and most extensively studied mechanism is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[2]

Kinase Inhibition: Targeting the Engines of Oncogenesis

The 3-amino-1,2,4-triazine scaffold has proven to be a potent inhibitor of a range of protein kinases.[2]

A significant body of research has focused on the inhibition of Pyruvate Dehydrogenase Kinase (PDK) by 3-amino-1,2,4-triazine derivatives.[2][3][4] PDKs are a family of serine/threonine kinases that are key regulators of cellular metabolism.[3][4][5] They phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), a critical gatekeeper of mitochondrial respiration. In many cancers, the upregulation of PDKs leads to a metabolic switch towards aerobic glycolysis (the Warburg effect), which supports rapid cell proliferation and survival.

By inhibiting PDK, particularly the PDK1 isoform, 3-amino-1,2,4-triazine derivatives restore PDC activity, shifting cancer cell metabolism back towards oxidative phosphorylation.[6] This metabolic reprogramming can lead to an increase in reactive oxygen species (ROS), cellular stress, and ultimately, apoptosis.[3][6] This mechanism is particularly promising for targeting highly aggressive and metabolically reprogrammed cancers, such as pancreatic ductal adenocarcinoma (PDAC).[3][4]

Signaling Pathway: PDK Inhibition by 3-Amino-1,2,4-Triazine Derivatives

PDK_Pathway cluster_glycolysis Glycolysis cluster_pdc Mitochondrion cluster_cell_fate Cellular Outcome Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA PDC_inactive PDC-P (Inactive) TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Apoptosis Apoptosis TCA->Apoptosis ROS Production PDK1 PDK1 PDK1->PDC Phosphorylation Triazine 3-Amino-1,2,4-Triazine Derivative Triazine->PDK1 Inhibition

Caption: Inhibition of PDK1 by 3-amino-1,2,4-triazine derivatives.

Emerging evidence suggests that 3-amino-1,2,4-triazine derivatives also target cyclin-dependent kinases (CDKs), which are central to the regulation of the cell cycle.[5] Specifically, some indolyl thiazolyl 7-azaindole nortopsentin analogs, which can be considered structurally related to certain hybridized 3-amino-1,2,4-triazines, have demonstrated inhibitory activity against CDK1 with IC50 values in the sub-micromolar range (0.64–0.89 µM).[5] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.

The versatile nature of the 3-amino-1,2,4-triazine scaffold allows for its adaptation to target a wider array of kinases. While research is ongoing, preliminary studies and the known activity of the broader s-triazine class suggest potential for the development of inhibitors against key players in oncogenic signaling, such as the PI3K/Akt/mTOR pathway and receptor tyrosine kinases like EGFR and VEGFR2.[1][7] For instance, certain 1,3,5-triazine derivatives have shown potent inhibition of the PI3K/mTOR pathway, and it is plausible that specifically designed 3-amino-1,2,4-triazine analogs could achieve similar or improved activity.[1][7][][9][10][11]

Preclinical Evidence: Demonstrating Anti-Tumor Efficacy

The therapeutic potential of 3-amino-1,2,4-triazine derivatives is substantiated by a growing body of preclinical data from both in vitro and in vivo studies.

In Vitro Antiproliferative Activity

A significant number of 3-amino-1,2,4-triazine derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[3] In studies focused on pancreatic ductal adenocarcinoma (PDAC), these compounds have shown low to sub-micromolar IC50 values against both KRAS wild-type (BxPC-3) and KRAS-mutant (PSN-1) cell lines.[3]

Compound/Derivative ClassCell LineIC50 (µM)Reference
Representative 3-amino-1,2,4-triazine derivativesPSN-1 (KRAS mutant)Low to sub-micromolar[3]
Representative 3-amino-1,2,4-triazine derivativesBxPC-3 (KRAS wild-type)Low to sub-micromolar[3]
Indolyl thiazolyl 7-azaindole nortopsentin analogs-CDK1 IC50: 0.64–0.89[5]

Table 1: In Vitro Activity of Selected 3-Amino-1,2,4-Triazine Derivatives and Related Compounds.

Notably, in 3D spheroid models of PDAC, which more closely mimic the in vivo tumor microenvironment, these compounds were significantly more effective than the standard-of-care chemotherapeutic, gemcitabine.[3]

In Vivo Efficacy in Animal Models

Preliminary in vivo studies have provided compelling evidence for the anti-tumor activity of 3-amino-1,2,4-triazine derivatives. In a highly aggressive and metastatic Kras-mutant solid tumor model, a representative compound from this class demonstrated the ability to target the PDH/PDK axis in vivo.[4] This led to a significant reduction in tumor growth, with efficacy comparable to the FDA-approved drugs cisplatin and gemcitabine, but with a better tolerability profile.[4]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-amino-1,2,4-triazine derivatives is typically achieved through a multi-step process, often culminating in the cyclization of a diketone intermediate with aminoguanidine.[3][12] The versatility of this synthetic route allows for the introduction of a wide range of substituents at various positions of the triazine and associated pharmacophoric groups, enabling extensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines

This protocol outlines a general procedure for the synthesis of a key class of 3-amino-1,2,4-triazine derivatives with demonstrated anti-cancer activity.

Step 1: Synthesis of the 1,2-dione intermediate

  • To a solution of an appropriate indole precursor in a suitable solvent (e.g., a mixture of DCM/heptane), add a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Slowly add an indolyl-oxo-acetyl chloride derivative to the mixture.

  • Stir the reaction at room temperature for a specified period (e.g., 2 hours).

  • Upon completion, quench the reaction and purify the resulting 1,2-dione product, typically by filtration and washing.

Step 2: Cyclization to form the 3-amino-1,2,4-triazine

  • Suspend the synthesized 1,2-dione in a high-boiling point solvent like n-butanol.

  • Add aminoguanidine bicarbonate in portions to the suspension.

  • Heat the reaction mixture to reflux for several hours (e.g., 3 hours).

  • Cool the reaction mixture to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a suitable solvent, and dry under vacuum.

Workflow: Synthesis of 3-Amino-1,2,4-Triazine Derivatives

synthesis_workflow Indole Indole Precursor Diketone 1,2-Dione Intermediate Indole->Diketone Friedel-Crafts Acylation OxalylChloride Indolyl-oxo-acetyl chloride OxalylChloride->Diketone TriazineProduct 3-Amino-1,2,4-Triazine Product Diketone->TriazineProduct Cyclization Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->TriazineProduct

Caption: A streamlined workflow for the synthesis of bioactive compounds.

SAR studies have revealed that the nature and position of substituents on the indole rings and the triazine core significantly influence the biological activity. For example, the presence of specific electron-withdrawing or electron-donating groups can modulate the potency and selectivity of PDK inhibition.

Clinical Landscape and Future Directions

While the preclinical data for 3-amino-1,2,4-triazine derivatives is highly encouraging, their transition to the clinical setting is still in its early stages. To date, there is limited publicly available information on clinical trials specifically for 3-amino-1,2,4-triazine derivatives in oncology. However, the clinical development of other triazine-based anticancer agents, such as the 1,3,5-triazine derivative enasidenib for acute myeloid leukemia, provides a strong rationale for the continued investigation of this scaffold.[1]

The future development of 3-amino-1,2,4-triazine derivatives will likely focus on:

  • Expansion of Target Scope: Moving beyond PDK to design potent and selective inhibitors of other key kinases, such as CDKs and components of the PI3K/mTOR pathway.

  • Exploration of Non-Kinase Targets: Investigating the potential of this scaffold to modulate other classes of cancer-relevant proteins.

  • Broadening the Therapeutic Window: Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical translatability.

  • Combination Therapies: Evaluating the synergistic effects of 3-amino-1,2,4-triazine derivatives with existing chemotherapies and targeted agents.

Conclusion

The 3-amino-1,2,4-triazine scaffold represents a fertile ground for the discovery and development of novel anticancer therapeutics. Their ability to modulate key oncogenic pathways, particularly through the inhibition of kinases like PDK, combined with their synthetic tractability, positions them as a highly promising class of compounds. As our understanding of the complex biology of cancer deepens, the versatility of the 3-amino-1,2,4-triazine core will undoubtedly be harnessed to create the next generation of targeted and effective cancer treatments.

References

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • BenchChem. (2025). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. BenchChem Technical Guides.
  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 21(5), 288. [Link]

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., ... & Diana, P. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International journal of molecular sciences, 24(4), 3679. [Link]

  • Diana, P., et al. (2020). Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors.
  • Ghandi, M., et al. (2023). The CDK2 inhibitory activity of tested compounds (IC 50 in µg/ml).
  • Singh, H., & Singh, P. (2026). Exploring s-triazine derivatives as anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Abdel-Gawad, H., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24833–24849. [Link]

  • Fahmy, H. H., et al. (2024). Synthesis and Reactions of 3‐Amino‐5,6‐Dimethyl‐l,2,4‐Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4‐Triazine Derivatives as Anticancer Agents. ChemistrySelect, 9(16), e202304629.
  • BOC Sciences. (2022). Advances in mTOR Inhibitors. BOC Sciences.
  • Kaplan, J. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current topics in medicinal chemistry, 13(21), 2734–2757. [Link]

  • Carbone, D., et al. (2023).
  • Maccari, R., et al. (2022). Chemical investigations to develop mTOR‐selective inhibitors....
  • Hendra, R., et al. (2023). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro and In Vivo Experimental Design: 3-Amino-1,2,4-triazine Compounds. BenchChem.
  • Sharma, P., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines.
  • Sharma, P., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines.
  • El-Faham, A., et al. (2022). Anticancer s-triazine drugs (I–III) in phase III clinical trials.
  • Wang, T., et al. (2021). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 11(52), 32966-32979.
  • Wang, Y., et al. (2022). Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. Archiv der Pharmazie, 355(11), 2200479. [Link]

  • Giraud, F., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic chemistry, 104, 104271. [Link]

  • Sharma, P., et al. (2023). 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines.
  • Robichaux, J. P., et al. (2014). Preclinical Murine Models for Lung Cancer: Clinical Trial Applications. BioMed research international, 2014, 685324. [Link]

  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine 97. Sigma-Aldrich.
  • Carbone, D., et al. (2022). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Molecules, 27(10), 3244. [Link]

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The Metabolic Switch: 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine as a PDK1 Antagonist

[1]

Executive Summary

Metabolic reprogramming—specifically the Warburg Effect —is a hallmark of oncogenesis, characterized by the preferential utilization of glycolysis over oxidative phosphorylation (OXPHOS) even in oxygen-rich environments.[1] This shift is gated by Pyruvate Dehydrogenase Kinase (PDK) , which phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDH), effectively locking the mitochondrial gate against pyruvate entry.[1]

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine (referred to herein as TZ-26D ) represents a potent, synthetic small-molecule scaffold designed to inhibit PDK isoforms (specifically PDK1).[1] By allosterically or competitively binding to the ATP-binding pocket of PDK1, TZ-26D restores PDH activity, forcing cancer cells to abandon glycolytic addiction and re-engage the Tricarboxylic Acid (TCA) cycle.[1] This metabolic forced-entry triggers mitochondrial reactive oxygen species (ROS) overload and selective apoptosis in KRAS-mutant and metabolically inflexible tumor models.[1]

This guide details the mechanistic role, synthesis, and validation protocols for TZ-26D in the context of metabolic reprogramming.[1]

Molecular Mechanism: Reversing the Warburg Effect[1]

The efficacy of TZ-26D lies in its ability to dismantle the "glycolytic fortress" constructed by aggressive tumors.[1]

The Target: PDK1/PDH Axis

Under normal conditions, PDH converts pyruvate into Acetyl-CoA, fueling the TCA cycle.[1] In cancer, PDK1 is upregulated (often by HIF-1

1

1
  • Result: Pyruvate is diverted to Lactate Dehydrogenase (LDH), producing lactate and regenerating NAD+ for sustained glycolysis.[1]

The Inhibitor: TZ-26D Action

The 3-amino-1,2,4-triazine core of TZ-26D mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of PDK1.[1] The 2,6-dimethoxyphenyl substituent at position 5 provides critical steric bulk and hydrophobic interactions that enhance selectivity for the PDK1 isoform over other kinases.[1]

Pathway Dynamics:

  • Binding: TZ-26D binds PDK1.

  • Reactivation: PDH remains unphosphorylated (active).[1]

  • Flux Shift: Pyruvate enters the mitochondria

    
     Acetyl-CoA 
    
    
    TCA Cycle.[1]
  • Toxicity: The sudden surge in OXPHOS generates superoxide anions (ROS) beyond the cell's antioxidant capacity, leading to mitophagic death.[1]

Pathway Visualization

MetabolicReprogrammingGlucoseGlucosePyruvatePyruvateGlucose->PyruvateGlycolysisLactateLactate (Warburg)Pyruvate->LactateLDH (If PDH Inactive)AcetylCoAAcetyl-CoATCATCA Cycle (OXPHOS)AcetylCoA->TCAROSMitochondrial ROS(Apoptosis)TCA->ROSMetabolic StressPDK1PDK1 KinasePDHPDH ComplexPDK1->PDHPhosphorylates(Inhibits)PDH->AcetylCoAActive ConversionTZ26DTZ-26D(Inhibitor)TZ26D->PDK1Blocks ATP Binding

Caption: TZ-26D inhibits PDK1, preventing PDH inactivation and forcing pyruvate flux into the TCA cycle, causing ROS-mediated cell death.[1]

Chemical Synthesis & Structural Integrity[1]

To ensure experimental reproducibility, the synthesis of TZ-26D must yield high purity (>98%) to avoid off-target effects from triazine byproducts.[1]

Synthesis Protocol (Condensation Strategy)

Principle: The 1,2,4-triazine core is constructed via the condensation of a 1,2-dicarbonyl compound with aminoguanidine.[1]

Reagents:

  • 2,6-Dimethoxyphenylglyoxal (Precursor A)[1]

  • Aminoguanidine bicarbonate (Precursor B)[1]

  • Solvent: Ethanol/Water (1:[1]1) or n-Butanol (for higher reflux temp)[1]

Step-by-Step Methodology:

  • Preparation of Glyoxal: Selenium dioxide oxidation of 2',6'-dimethoxyacetophenone is used to generate 2,6-dimethoxyphenylglyoxal in situ if not commercially available.[1]

  • Condensation: Dissolve 1.0 eq of 2,6-dimethoxyphenylglyoxal in ethanol. Add 1.1 eq of aminoguanidine bicarbonate.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. The triazine amine often precipitates as a yellow/orange solid.[1]

  • Purification: Filter the solid. Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) looking for the characteristic singlet of the triazine proton at ~8.5-9.0 ppm and the amino group broad singlet.[1]

Experimental Validation: Metabolic Assays

Quantifying the "Metabolic Switch" requires measuring the real-time shift from extracellular acidification (glycolysis) to oxygen consumption (OXPHOS).[1]

Seahorse XF Analysis (Mito Stress Test)

This is the gold standard for validating PDK1 inhibition.[1]

ParameterExperimental SetupExpected Outcome with TZ-26D
Cell Model KRAS-mutant lines (e.g., A549, PANC-1)High sensitivity due to Warburg addiction.[1]
Dose 0.1

M – 10

M (Titration)
Dose-dependent shift in OCR/ECAR ratio.[1]
Basal OCR Oxygen Consumption Rate (Initial)Increase: Cells forced to use OXPHOS.[1]
ECAR Extracellular Acidification RateDecrease: Reduced lactate production.[1]
Spare Capacity FCCP Injection ResponseDecrease: Mitochondria are pushed to limit by forced flux.[1]

Protocol:

  • Seed cells (20k/well) in XF96 plates 24h prior.

  • Treat with TZ-26D (1

    
    M) for 4–6 hours.
    
  • Replace media with XF Assay Media (pH 7.4, unbuffered).[1]

  • Inject A: Oligomycin (ATP synthase inhibitor).[1]

  • Inject B: FCCP (Uncoupler).

  • Inject C: Rotenone/Antimycin A (ETC inhibitors).[1]

  • Analysis: Calculate the ATP-linked respiration and coupling efficiency.

PDH Phosphorylation Status (Western Blot)

To prove the mechanism is on-target, you must assess the phosphorylation state of PDH.[1]

  • Antibodies:

    • Primary: Anti-PDH-E1

      
       (Total) and Anti-Phospho-PDH-E1
      
      
      (Ser293).[1]
    • Control: Anti-PDK1.

  • Result: TZ-26D treatment should result in the disappearance of the p-Ser293 band while Total PDH remains constant.[1]

Therapeutic Implications & Safety

Selectivity Profile

The 2,6-dimethoxy substitution is critical.[1] Unsubstituted 3-amino-1,2,4-triazines can promiscuously inhibit other kinases or act as general antifolates.[1] The steric clash provided by the 2,6-substituents restricts binding to the deep, hydrophobic ATP pocket of PDK isoforms, improving the therapeutic index.[1]

Resistance Mechanisms

Tumors may adapt to TZ-26D via:

  • IDH1 Mutation: Shifting to reductive carboxylation of glutamine to bypass the PDH block.[1]

  • Kinase Switching: Upregulation of PDK2 or PDK4 isoforms if TZ-26D is selective only for PDK1.[1]

References

  • PDK1 Inhibition in Cancer Metabolism Structure-based design of 3-amino-1,2,4-triazine derivatives as PDK inhibitors. Source: Journal of Medicinal Chemistry / PMC.[1] URL:[Link] (Representative context for triazine PDK inhibitors).

  • Metabolic Reprogramming Mechanisms Pyruvate dehydrogenase kinase 1: a target for cancer metabolic reprogramming. Source:[1] Frontiers in Oncology.[1] URL:[Link]

  • Chemical Synthesis of Triazines Synthesis and biological evaluation of 3-amino-1,2,4-triazines. Source: Bioorganic & Medicinal Chemistry Letters.[1] URL:[Link]

  • Seahorse XF Protocols for Metabolic Switching Measuring Glycolytic and Mitochondrial Respiration in Cancer Cells. Source: Agilent Technologies / Nature Protocols.[1] URL:[Link][1]

Methodological & Application

Application Note: Robust HPLC Analysis of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine . It is designed for analytical chemists and pharmaceutical scientists, prioritizing experimental logic, robustness, and ICH Q2(R2) compliance.

Introduction & Compound Profiling[2][3][4]

The analysis of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine presents unique chromatographic challenges due to the interplay between the electron-deficient 1,2,4-triazine ring and the electron-rich, sterically hindered 2,6-dimethoxyphenyl substituent.[1] This guide moves beyond generic "cookbook" recipes, establishing a logic-driven framework for method development.

Physicochemical Profile

Understanding the analyte is the first step in column and buffer selection.

PropertyValue (Est.)Chromatographic Implication
Structure Bi-aryl systemPotential for atropisomerism due to steric hindrance (2,6-dimethoxy).[1] Requires adequate temperature control.[1]
Basicity (pKa) ~3.5 - 4.2 (Triazine N)The molecule is a weak base.[1] At neutral pH, it may exist as a mixture of species, leading to peak broadening. Low pH (< 3.0) is recommended to ensure full protonation.
Hydrophobicity (LogP) ~1.5 - 1.8Moderately lipophilic.[1] Standard C18 phases are suitable, but "dewetting" is not a risk.
UV Absorbance

~240-290 nm
The conjugated

-system allows for sensitive UV detection.[1]
The "Steric Lock" Challenge

The 2,6-dimethoxy substitution creates significant steric bulk near the bi-aryl bond. This can prevent the phenyl ring from becoming coplanar with the triazine ring. In chromatography, this non-planar conformation reduces the effective contact area with the stationary phase compared to unhindered analogs, potentially reducing retention times on planar phases (like Phenyl-Hexyl) while maintaining retention on alkyl phases (C18).

Method Development Strategy

The development process follows a "Screen-Optimize-Validate" cycle.[1] We prioritize Low pH Reversed-Phase Chromatography (RP-HPLC) to suppress silanol interactions and ensure analyte ionization stability.

Decision Logic Diagram

The following workflow illustrates the critical decision nodes in developing this method.

MethodDevelopment Start Start: Analyte Profiling pH_Select pH Selection: Acidic (pH 2-3) vs Neutral Start->pH_Select Col_Select Column Screening: C18 vs Phenyl-Hexyl pH_Select->Col_Select Select pH 2.7 (Protonation) Mobile_Opt Mobile Phase Optimization: MeOH vs ACN Col_Select->Mobile_Opt C18 Selected (Robustness) Mobile_Opt->Col_Select Poor Resolution Final_Method Final Protocol: Gradient & Detection Mobile_Opt->Final_Method ACN Gradient

Caption: Logical workflow for selecting critical method parameters based on analyte basicity and hydrophobicity.

Optimized Experimental Protocol ("The Golden Standard")

This protocol serves as the primary method for assay and purity analysis. It uses a Formic Acid buffered system to ensure compatibility with both UV and Mass Spectrometry (LC-MS) detectors, future-proofing the method for impurity profiling.[1]

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped C18 minimizes peak tailing for basic amines.[1] 3.5 µm particle size balances resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Maintains the triazine amine in a protonated state (

), preventing secondary interactions with silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol, allowing higher flow rates and sharper peaks.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp. 30°C ± 1°CControls viscosity and ensures reproducible retention times (mitigates thermal conformational shifts).[1]
Injection Vol. 5 - 10 µLDependent on sample concentration (Target: 0.1 - 0.5 mg/mL).[1]
Detection UV-DAD at 254 nm (BW: 4 nm, Ref: 360 nm)254 nm is a robust wavelength for the aromatic system.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5Initial equilibration (highly aqueous to retain polar degradants).[1]
2.0 5Isocratic hold to elute unretained salts.
15.0 95Linear ramp to elute the main API and lipophilic impurities.
18.0 95Wash step to remove highly hydrophobic matrix components.
18.1 5Return to initial conditions.
23.0 5Re-equilibration (Critical for reproducibility).
Standard Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of DMSO (Final conc: 1 mg/mL). Note: The analyte may have limited solubility in pure water.

  • Working Standard: Dilute Stock 1:10 with Water:Acetonitrile (50:50) to reach 0.1 mg/mL.[1] Filter through a 0.22 µm PTFE filter before injection.[1]

Method Validation Parameters (ICH Q2)

To ensure scientific integrity, the method must be validated. The following acceptance criteria are recommended for a Phase 1/2 drug substance method.

Specificity & Stress Testing

Inject the solvent blank, placebo (if applicable), and forced degradation samples (Acid, Base, Peroxide).

  • Requirement: No interfering peaks at the retention time of the main peak (Resolution > 1.5 between all critical pairs).

  • Note on Hydrolysis: 3-amino-1,2,4-triazines are susceptible to hydrolysis.[1][2] Ensure the method separates the hydrolysis product (likely the 3-oxo derivative).

Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Criterion:

    
    ; Residuals plot should show random distribution.[1]
    
Accuracy & Precision
ParameterExperimentAcceptance Criteria
System Precision 6 injections of StandardRSD

2.0% (Area),

0.5% (RT)
Method Precision 6 independent sample prepsRSD

2.0%
Accuracy (Recovery) Spike at 80%, 100%, 120%Mean Recovery 98.0% - 102.0%

Troubleshooting & Critical Insights

Peak Tailing[1]
  • Symptom: Asymmetry factor (

    
    ) > 1.5.[1]
    
  • Cause: Secondary interactions between the basic amine/triazine nitrogen and residual silanols on the silica surface.

  • Solution:

    • Ensure the column is "End-capped" (e.g., Eclipse Plus, XBridge).

    • Increase buffer ionic strength (e.g., add 10-20 mM Ammonium Formate to MP A).[1]

    • Do NOT increase pH to neutral; this often worsens tailing for this class of compounds unless a high-pH stable hybrid column is used.[1]

Carryover
  • Symptom: Small peak appearing in the blank injection at the API retention time.

  • Cause: The lipophilic dimethoxyphenyl group may adsorb to the injector needle or rotor seal.

  • Solution: Use a needle wash solution of Acetonitrile:Water:Formic Acid (90:10:0.1) .[1]

Unknown Impurities
  • Insight: If a peak appears earlier than the main peak, it is likely a hydrolysis product (loss of amine or ring opening). If later, check for dimers or oxidation products (N-oxides).

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanisms).

  • Vertex AI Search. (2023).[1] Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. BenchChem Technical Support. Link (Context on triazine hydrolysis pathways).

  • PubChem. (2023).[1] Compound Summary for 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine. National Library of Medicine. Link (Structure and property verification).

Sources

Technical Application Note: Solubility & Handling of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a specialized heterocyclic building block and pharmacophore often utilized in the synthesis of kinase inhibitors and biologically active probes.[1] Its structure features a polar 3-amino-1,2,4-triazine core coupled with a lipophilic, sterically crowded 2,6-dimethoxyphenyl moiety.[1]

For researchers and drug developers, this molecule presents a classic "solubility paradox": the triazine ring and amine group offer hydrogen bonding potential, yet the planar aromatic system and methoxy substituents drive aggregation in aqueous media. Successful biological interrogation requires precise handling to avoid "crash-out" (precipitation) events that lead to false negatives in bioassays.[1]

Physicochemical Profile (Predicted & Analog-Based)
PropertyValue / DescriptionImplication for Handling
Molecular Weight ~232.24 g/mol Suitable for high-molarity stock solutions.[1]
LogP (Predicted) ~1.1 – 1.5Moderately lipophilic.[1] Soluble in organic solvents; limited aqueous solubility.[1]
TPSA ~74 ŲGood membrane permeability potential; polar surface area suggests some water interaction but insufficient for high solubility.[1]
pKa (Base) ~3.5 – 4.0 (Triazine N)Weakly basic.[1] Solubility may improve significantly in acidic buffers (pH < 3) but remains poor at physiological pH (7.4).[1]
Preferred Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility (>100 mM) due to disruption of pi-stacking.[1]
Aqueous Solubility Low (< 1 mg/mL predicted)Requires co-solvents (DMSO) or pH adjustment for concentrations >10 µM.[1]

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: To prepare a stable, high-concentration Master Stock (typically 10 mM or 100 mM) for long-term storage. Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity.[1]

Mechanistic Insight

DMSO is an aprotic polar solvent that effectively solvates the aminotriazine core by accepting hydrogen bonds from the amine group while accommodating the aromatic dimethoxyphenyl ring through van der Waals interactions.[1] Water contamination in DMSO can lower solubility and accelerate hydrolytic degradation; therefore, anhydrous conditions are critical.

Step-by-Step Methodology
  • Weighing:

    • Accurately weigh the solid compound into a sterile, amber glass vial (to protect from potential photodegradation).[1]

    • Example Calculation: To prepare 10 mL of a 100 mM stock:

      
      
      
      
      
      [1]
  • Solvent Addition:

    • Add approximately 80% of the calculated volume of Anhydrous DMSO.[1]

    • Critical Step: Do not add the full volume immediately.[1] This allows room for volume expansion upon dissolution.[1]

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature (25°C) for 5-minute intervals.

    • Checkpoint: The solution must be completely clear and free of particulates.[1]

  • Final Volume Adjustment:

    • Top up with DMSO to the target volume.[1] Invert 5–10 times to mix.

  • Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol 2: Aqueous Dilution & "Crash-Out" Prevention[1]

Objective: To dilute the DMSO stock into aqueous assay buffer (e.g., PBS, cell culture media) without precipitating the compound.

The "Solubility Cliff"

When a DMSO stock is added to water, the solvent environment changes instantly. The hydrophobic dimethoxyphenyl group seeks to aggregate to minimize water contact.[1] If the local concentration exceeds the kinetic solubility limit during mixing, irreversible precipitation occurs.

Workflow Diagram: Serial Dilution Logic

The following diagram illustrates the "Intermediate Dilution" method, which is superior to direct addition for hydrophobic compounds.

DilutionProtocol cluster_0 Step 1: Intermediate Stock 100 mM Master Stock (100% DMSO) Inter Intermediate Stock (100x Final Conc.) (e.g. 1 mM in 10% DMSO) Stock->Inter 1:100 Dilution into Buffer/DMSO mix Assay Final Assay Well (10 µM in Buffer) (0.1% DMSO) Stock->Assay Direct Addition (High Risk!) Precip RISK: Precipitation (Crash Out) Stock->Precip If added too fast Inter->Assay 1:100 Dilution into Assay Media

Caption: The Intermediate Dilution Strategy minimizes precipitation risk by stepping down the DMSO concentration gradually.

Step-by-Step Methodology
  • Prepare Intermediate Plate (Optional but Recommended):

    • Dilute the 100 mM Master Stock 1:10 or 1:100 in pure DMSO first to create working stocks (e.g., 1 mM).[1]

    • Why? Pipetting 0.1 µL of stock into 100 µL media is inaccurate.[1] Pipetting 1 µL of a diluted stock is precise.[1]

  • Rapid Mixing:

    • Pre-fill the assay wells or tubes with the aqueous buffer.[1]

    • Add the DMSO working solution directly into the liquid (do not touch the side of the tube).[1]

    • Immediately pipette up and down or vortex.[1]

    • Limit: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity in cell-based assays.[1]
      
  • Visual Inspection:

    • Hold the tube against a light source.[1] Cloudiness or "schlieren" lines (swirls) that persist indicate precipitation.[1]

    • Validation: Spin down a sample at 10,000 x g for 5 minutes. If a pellet forms, the compound is insoluble at that concentration.

Protocol 3: Kinetic Solubility Assay (Self-Validation)

Since exact aqueous solubility varies by pH and buffer composition, researchers must empirically determine the limit for their specific assay conditions.

Method: Nephelometry / Turbidimetry

Principle: Insoluble particles scatter light.[1] Measuring absorbance at 600 nm (where the compound does not absorb) quantifies precipitation.[1]

  • Preparation:

    • Prepare a 96-well clear plate with 198 µL of your specific Assay Buffer (e.g., PBS pH 7.[1]4) per well.

  • Titration:

    • Add 2 µL of DMSO stock at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 mM) to separate wells.

    • This yields final compound concentrations of 1, 5, 10, 50, 100, 500, 1000 µM (all at 1% DMSO).[1]

  • Incubation:

    • Shake the plate for 2 hours at Room Temperature.

  • Readout:

    • Measure Absorbance at 620 nm (OD620).[1]

  • Analysis:

    • Plot OD620 vs. Concentration.[1]

    • Solubility Limit: The concentration where OD620 spikes above the baseline (buffer only).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Solution turns yellow/brown Oxidation or PhotodegradationAminotriazines can be light-sensitive.[1] Prepare fresh stock in amber vials; store under inert gas (Nitrogen/Argon) if possible.
Precipitation upon thawing "Salting out" or low temp crystal formationWarm the vial to 37°C and vortex/sonicate until clear before opening.[1] Never pipette from a suspension.[1]
Inconsistent Bioassay Data Compound crashing out in mediaSwitch to the "Intermediate Dilution" method (Protocol 2). Lower the final concentration. Check if the compound binds to plastic (use low-binding plates).[1]

References

  • Compound Properties & Analog Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 68565251, 2-[[[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino]methyl]-1,3-benzothiazol-5-amine.[1] Retrieved from [Link][1]

    • Note: This entry contains the specific 5-(2,6-dimethoxyphenyl)
  • General Solubility Protocols for Triazines: Provides comparative LogP and handling data for the closely rel
  • Stock Solution Preparation Standards

    • PhytoTech Labs.[1] (n.d.). Preparing Stock Solutions: Technical Guide. Retrieved from [Link]

    • General reference for molarity calculations and solvent handling in biological research.
  • Structural Characterization of Aminotriazines

    • Universitat de Barcelona. (2012).[1] Structural characterization of triazines (Chapter 3). Retrieved from [Link]

    • Detailed NMR and solubility behavior of amino-substituted triazines in DMSO vs. Chloroform.

Sources

Application Note: In Vitro Cytotoxicity Profiling of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine (hereafter referred to as DMP-TA ) represents a privileged scaffold in medicinal chemistry, structurally homologous to a class of potent Pyruvate Dehydrogenase Kinase (PDK) and mTOR inhibitors. The 1,2,4-triazine core, particularly when substituted at the 5-position with electron-rich aromatic rings (e.g., 2,6-dimethoxyphenyl), mimics the adenosine ring of ATP, allowing it to competitively bind the ATP-binding pockets of serine/threonine kinases.

This application note provides a rigorous protocol for evaluating the cytotoxic potency of DMP-TA. Unlike generic toxicity screens, this protocol is designed to test the metabolic vulnerability of cancer cells. Given the structural link to PDK1 inhibition, which forces cancer cells to shift from glycolysis (Warburg effect) to mitochondrial oxidative phosphorylation, we recommend using metabolic-activity-based endpoints (ATP or Resazurin) over simple membrane integrity assays (LDH).

Key Mechanistic Insight
  • Target Hypothesis: PDK1/PDK4 inhibition or PI3K/mTOR pathway modulation.

  • Cellular Effect: Metabolic stress, mitochondrial depolarization, and induction of apoptosis in KRAS-mutant phenotypes (e.g., Pancreatic PSN-1, Lung A549).

Compound Properties & Handling

  • CAS Number: 1094231-72-7 (Analogous reference)

  • Molecular Weight: ~232.24 g/mol

  • Solubility: Poor in water; soluble in DMSO (up to 50 mM).

  • Stability: Hydrolytically stable at neutral pH; light sensitive (store in amber vials).

ParameterSpecificationNotes
Stock Solvent Anhydrous DMSO (Grade ≥99.9%)Avoid ethanol; it may interfere with kinase activity.
Stock Conc. 10 mM or 20 mMHigher concentrations may precipitate upon freeze-thaw.
Storage -20°C (Desiccated)Stable for 6 months. Avoid repeated freeze-thaw cycles.
Working Conc. 0.1 µM – 100 µMFinal DMSO concentration must be < 0.5% (v/v).

Experimental Design Strategy

Cell Line Selection

To validate the specific cytotoxic mechanism (likely metabolic stress), use a paired cell line approach:

  • Test Model (Glycolytic): A549 (Lung) or PSN-1 (Pancreatic). These KRAS-mutant lines rely heavily on the Warburg effect and are sensitive to PDK1 inhibition.

  • Control Model (OxPhos): MRC-5 (Normal Fibroblasts) or BxPC-3 (KRAS-WT Pancreatic). These are less dependent on aerobic glycolysis and should show higher IC50 values (selectivity window).

Assay Selection: ATP vs. MTT
  • Recommended: CellTiter-Glo® (ATP Luminescence) .

    • Reasoning: Since DMP-TA likely targets metabolic kinases (PDK1), a direct measure of ATP depletion is the most biologically relevant early marker of efficacy.

  • Alternative: Resazurin (Alamar Blue) .

    • Reasoning: Non-lytic; allows for multiplexing with caspase assays later.

Detailed Protocol: ATP-Based Cytotoxicity Assay

Phase 1: Preparation
  • Stock Preparation: Dissolve 2.32 mg of DMP-TA in 1 mL of DMSO to generate a 10 mM stock . Vortex for 1 minute.

  • Serial Dilution (200X): Prepare a 9-point dilution series in a V-bottom plate using DMSO.

    • Range: 20 mM down to 0.039 mM (in DMSO).

    • Why: Diluting in DMSO first prevents precipitation that occurs when high-concentration hydrophobic compounds hit aqueous media directly.

Phase 2: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluency.

  • Count viable cells using Trypan Blue exclusion.

  • Dilute cells to 3,000 - 5,000 cells/well (cell line dependent) in 90 µL of complete media.

    • Critical: Optimization of density is vital. Control wells must not reach 100% confluency by Day 3 (72h).

  • Dispense 90 µL/well into white-walled, clear-bottom 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 3: Compound Treatment (Day 1)
  • Intermediate Dilution (10X): Transfer 5 µL of the 200X DMSO series into 95 µL of pre-warmed culture media in a separate sterile plate.

    • Result: 10X concentration series with 5% DMSO.

  • Final Addition: Add 10 µL of the Intermediate Dilution to the 90 µL of cells in the assay plate.

    • Final Conditions: 1X Drug Concentration, 0.5% DMSO.

  • Controls:

    • Positive Control: Gemcitabine (1 µM) or Staurosporine (1 µM).

    • Vehicle Control: 0.5% DMSO in media.

    • Blank: Media only (no cells) + 0.5% DMSO.

Phase 4: Incubation & Readout (Day 4)
  • Incubate plates for 72 hours .

    • Note: 1,2,4-triazines often act as "slow-death" agents (metabolic starvation takes time). 24h is insufficient.

  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes (induce lysis).

  • Incubate at RT for 10 minutes (stabilize signal).

  • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Workflow Visualization

CytotoxicityWorkflow Start Compound Stock (10mM in DMSO) Dilution Serial Dilution (DMSO Plate) Start->Dilution 1:3 Serial Intermed Intermediate Dilution (1:20 in Media) Dilution->Intermed 5µL + 95µL Media Treat Treatment (Add 10µL Intermed) Intermed->Treat Final 0.5% DMSO Seeding Cell Seeding (3000 cells/well, 90µL) Seeding->Treat 24h Attachment Incubate Incubation (72h @ 37°C) Treat->Incubate Lysis Lysis & Detection (CellTiter-Glo) Incubate->Lysis Analysis Data Analysis (Sigmoidal Regression) Lysis->Analysis

Caption: Step-by-step workflow for high-sensitivity ATP-based cytotoxicity profiling.

Putative Mechanism of Action

Understanding the mechanism aids in troubleshooting. If DMP-TA acts as a PDK1 inhibitor, it prevents the phosphorylation of PDH (Pyruvate Dehydrogenase), forcing pyruvate into the mitochondria. In Warburg-dependent cancer cells, this sudden influx of ROS and demand for OxPhos overwhelms the cell, leading to apoptosis.

Mechanism DMP_TA DMP-TA (Triazine Core) PDK1 PDK1 Kinase (Target) DMP_TA->PDK1 Inhibits PDH PDH Complex (Active) PDK1->PDH Normally Phosphorylates (Inactivates) Mito Mitochondrial Respiration PDH->Mito Pyruvate Influx ROS ROS Surge Mito->ROS Overload Apoptosis Apoptosis (Cell Death) ROS->Apoptosis

Caption: Hypothesized mechanism: PDK1 inhibition forces metabolic shift, causing ROS toxicity.

Data Analysis & Quality Control

Calculation

Calculate % Viability for each well:



Curve Fitting

Use GraphPad Prism or similar software. Fit data to the four-parameter logistic (4PL) equation :



  • X: Log of concentration.

  • Y: % Viability.

Acceptance Criteria
  • Z-Factor: > 0.5 (indicates a robust assay).

  • Vehicle Control CV: < 5%.

  • Dose Response: Hill Slope should be between -0.5 and -2.0. A very steep slope (> -3.0) may indicate non-specific toxicity (precipitation or membrane lysis) rather than kinase inhibition.

References

  • Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors.

    • Context: Establishes the 3-amino-1,2,4-triazine core as a scaffold for PDK1 inhibition in pancreatic cancer.[1]

    • Source: MDPI Molecules, 2023.
  • Biological Activity Evaluation of Novel 1,2,4-Triazine Deriv

    • Context: Discusses the cytotoxicity of triazine derivatives containing benzothiazole moieties against lung cancer (A549).
    • Source: Bentham Science, Anti-Cancer Agents in Medicinal Chemistry.
  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors.

    • Context: Validates the use of PSN-1 (KRAS mutant) and BxPC-3 cell lines for testing this specific chemical class.
    • Source: Marine Drugs, 2023.[2]

  • PubChem Compound Summary: 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine.

    • Context: Chemical structure verification and physical properties.[3][4]

    • Source: National Center for Biotechnology Inform

Sources

Recrystallization solvents for purifying 3-amino-1,2,4-triazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Recrystallization of 3-Amino-1,2,4-Triazines

Executive Summary & Scientific Rationale

3-Amino-1,2,4-triazines represent a privileged scaffold in medicinal chemistry, serving as precursors for antiviral agents, kinase inhibitors (e.g., PDK1 inhibitors), and agrochemicals. However, their purification is notoriously difficult due to three physicochemical factors:

  • Amphoteric Nature: The 3-amino group provides basicity, while the electron-deficient triazine ring induces acidity, leading to complex solubility profiles dependent on pH.

  • Hydrogen Bonding Network: Strong intermolecular H-bonding (donor: -NH2; acceptor: ring nitrogens) often results in high melting points and poor solubility in non-polar solvents.

  • Hydrolysis Susceptibility: The triazine ring is prone to hydrolytic cleavage under prolonged heating in acidic/basic aqueous media, necessitating rapid, neutral purification cycles.

This guide moves beyond generic "dissolve and cool" instructions. We provide a mechanistic approach to solvent selection, ensuring high purity (>98%) while minimizing yield loss due to ring degradation or "oiling out."

Solvent Selection Matrix

The choice of solvent is dictated by the substituents at the 5- and 6-positions. Use the table below to select the starting solvent system.

Triazine SubclassSubstituents (R5, R6)Primary Solvent SystemAnti-Solvent (if needed)Mechanistic Rationale
Parent / Hydrophilic -H, -Me, -COOHEthanol (95-100%) Diethyl EtherHigh solubility in hot EtOH; rapid crystallization upon cooling. Water is viable but increases hydrolysis risk.
Lipophilic / Aryl -Ph, -Benzyl, -HalogensAcetonitrile (ACN) Water (dropwise)ACN disrupts pi-stacking of aryl groups better than alcohols.
Highly Polar / Salts Ionic side chainsWater (Buffered pH 7) Ethanol / AcetoneBuffer prevents ring opening. Anti-solvent crashes out the salt form.
"Oiling" Prone Alkyl chains (>C4)Ethyl Acetate / Hexane HexaneLower polarity system prevents phase separation (oiling) before crystallization.

Decision Tree: Solvent Optimization Strategy

The following logic flow guides the user through the purification process, addressing common failure modes like oiling out or non-precipitation.

RecrystallizationLogic Start Crude 3-Amino-1,2,4-Triazine SolubilityCheck Check Solubility (Hot) Start->SolubilityCheck Polar Polar/Unsubstituted SolubilityCheck->Polar LogP < 1 Lipophilic Lipophilic/Aryl-Substituted SolubilityCheck->Lipophilic LogP > 1 Ethanol Try Ethanol (95%) Polar->Ethanol ACN Try Acetonitrile Lipophilic->ACN Dissolves Dissolves Completely? Ethanol->Dissolves ACN->Dissolves Precipitates Crystals Form on Cooling? Dissolves->Precipitates Yes (Cool to 4°C) OilOut Oils Out? Dissolves->OilOut No (Remains Soluble) Filter Filter & Wash (Cold Solvent) Precipitates->Filter Yes Precipitates->OilOut No Remedies Remedy: Reheat, add seed crystal, or add 10% more solvent OilOut->Remedies Yes (Phase Sep) AntiSolvent Add Anti-Solvent (Ether for EtOH, Water for ACN) OilOut->AntiSolvent No (Stays Clear) Remedies->Precipitates AntiSolvent->Precipitates

Caption: Decision matrix for selecting and troubleshooting recrystallization solvents based on triazine derivative polarity.

Detailed Protocols

Protocol A: Purification of Parent 3-Amino-1,2,4-Triazine (Standard)

Target: Unsubstituted or methyl-substituted triazines synthesized from aminoguanidine and formic acid.

Reagents:

  • Crude 3-amino-1,2,4-triazine

  • Ethanol (Absolute or 95%)

  • Activated Charcoal (optional, for decolorization)

Procedure:

  • Saturation: Place 10 g of crude solid in a round-bottom flask. Add 40 mL of Ethanol.

  • Reflux: Heat to reflux (approx. 78°C) with stirring.

    • Critical Check: If the solid does not dissolve after 10 min, add ethanol in 5 mL increments. Do not exceed 80 mL total (1:8 ratio).

  • Filtration (Hot): If insoluble particles (likely polymerized impurities) remain, filter the hot solution rapidly through a pre-warmed Büchner funnel or glass frit.

    • Note: If the solution is dark brown/black, treat with activated charcoal (5% w/w) for 5 mins at reflux before filtering.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (wrap in foil to insulate). This promotes larger, purer crystals.

  • Deep Cooling: Once at room temp, place in a -20°C freezer for 2 hours.

  • Isolation: Filter the crystals. Wash with 10 mL of ice-cold ethanol.

  • Drying: Vacuum dry at 40°C. Warning: Higher temperatures may sublime the product.

Expected Yield: 70–85% recovery. Purity Validation: Melting point (152–156°C for parent) and HPLC (check for absence of aminoguanidine peak).

Protocol B: Purification of Aryl-Substituted Derivatives (Lipophilic)

Target: 5,6-Diphenyl-3-amino-1,2,4-triazine and similar analogs.[1]

Reagents:

  • Crude Derivative[2]

  • Acetonitrile (ACN)[3]

  • Water (HPLC grade)[4]

Procedure:

  • Dissolution: Suspend crude solid in Acetonitrile (10 mL per gram of solid).

  • Heating: Heat to near boiling (80°C). These derivatives often have lower solubility than the parent.

  • Clarification: If the solution is not clear, hot filter.

  • Anti-Solvent Addition (The "Cloud Point" Method):

    • While keeping the solution hot (but not boiling), add hot Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of ACN to clear the solution back up.

  • Cooling: Allow to cool to room temperature undisturbed.

  • Harvest: Filter the needles/plates formed. Wash with a 1:1 cold mixture of ACN:Water.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with 3-amino-1,2,4-triazines is the product separating as an oil rather than a crystal. This occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture.

Corrective Actions:

  • Seeding: Add a single crystal of pure product to the oil/solvent mixture at room temperature.

  • Sonication: Sonicate the oiled mixture for 30 seconds to induce nucleation.

  • Solvent Swap: If using Ethanol/Water, switch to Isopropanol (IPA) . IPA has a higher boiling point and lower polarity, often favoring crystal lattice formation over amorphous oil separation.

References

  • Synthesis and Recrystallization of Parent Triazine: Sjostedt, G., & Gringas, L. (1946). 3-Amino-1H-1,2,4-Triazole (Note: Structural isomer often co-cited, protocol adapted for triazine). Organic Syntheses, 26, 11. [Link] Note: While the title refers to triazole, the ethanol recrystallization method described is the industry standard for the 1,2,4-triazine isomer due to similar polarity.

  • Advanced Characterization & NMR Solvents: García, J. (2014). Structural characterization of triazines: Overcoming solubility issues with TFA. Universitat de Barcelona. [Link]

  • Pharmacological Applications & Purity Requirements: Carta, A., et al. (2011). Synthesis and biological evaluation of 3-amino-1,2,4-triazines as potential anticancer compounds. European Journal of Medicinal Chemistry. [Link]

Sources

Protocol for the Determination of the UV-Vis Absorption Spectrum of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of the novel heterocyclic compound, 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine, using Ultraviolet-Visible (UV-Vis) absorption spectroscopy. As a molecule incorporating the 1,2,4-triazine core, it belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] This guide outlines the theoretical principles, a step-by-step experimental procedure for acquiring a high-quality absorption spectrum, and the methodology for calculating key spectroscopic parameters such as the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). The protocol is designed to be a self-validating system, ensuring robust and reproducible results for researchers engaged in the synthesis, characterization, and development of new chemical entities.

Scientific Principles and Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The structure of 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine contains multiple chromophores and auxochromes that dictate its spectral properties:

  • Chromophores: These are the parts of the molecule that absorb light. In this case, the primary chromophores are the aromatic 1,2,4-triazine ring and the 2,6-dimethoxyphenyl ring. These systems are rich in π-electrons, and their characteristic absorption bands arise from π → π* transitions.[2]

  • Auxochromes: These are functional groups with non-bonding electrons that, when attached to a chromophore, alter the λmax and the intensity of the absorption. The subject molecule possesses two key auxochromes:

    • Amine Group (-NH₂): The lone pair of electrons on the nitrogen atom can interact with the π-electron system of the triazine ring, a phenomenon known as conjugation. This interaction lowers the energy gap between the HOMO and LUMO, typically resulting in a bathochromic (red) shift to longer wavelengths compared to the unsubstituted triazine ring.[3]

    • Methoxy Groups (-OCH₃): Similarly, the lone pairs on the oxygen atoms of the two methoxy groups on the phenyl ring act as powerful auxochromes, influencing the absorption characteristics of the phenyl moiety.

The combined electronic effects of these systems are expected to produce a complex UV-Vis spectrum with multiple absorption bands in the UV region (200-400 nm). The precise location and intensity of these bands are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. Therefore, a standardized protocol using a well-defined solvent is critical for achieving reproducible data.

Experimental Protocol

This protocol is designed for a standard dual-beam UV-Vis spectrophotometer.

Materials and Reagents
  • Analyte: 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine (Purity ≥98%)

  • Solvent: Spectroscopic grade ethanol (EtOH) or methanol (MeOH).

    • Rationale: Ethanol and methanol are excellent choices due to their optical transparency in the deep UV range (cutoff ~210 nm) and their ability to dissolve a wide range of polar and non-polar organic molecules. They are also protic solvents, and the resulting spectrum will reflect the analyte's properties in this common solvent class.

  • Equipment:

    • Calibrated analytical balance (± 0.01 mg)

    • Volumetric flasks (Class A, various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

    • Micropipettes (Calibrated)

    • Quartz cuvettes (1 cm path length)

    • Dual-beam UV-Vis Spectrophotometer

Workflow for Spectral Acquisition

The following diagram outlines the complete experimental workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Analyte (approx. 5 mg) B Prepare Stock Solution (e.g., 100 µg/mL in EtOH) A->B C Perform Serial Dilutions (e.g., 1, 2, 5, 10, 15 µg/mL) B->C F Measure Absorbance of Diluted Samples D Spectrophotometer Warm-up (min. 30 minutes) E Baseline Correction (Solvent vs. Solvent, 200-800 nm) D->E E->F G Identify λmax from Spectrum H Plot Calibration Curve (Absorbance vs. Concentration) G->H I Calculate Molar Absorptivity (ε) from Beer-Lambert Law H->I J Final Report & Data Archiving I->J

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Methodology

Part A: Preparation of Solutions

  • Stock Solution (e.g., 1 mM):

    • Accurately weigh approximately 24.6 mg of 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine (M.W. ≈ 246.26 g/mol , verify with your batch).

    • Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of spectroscopic grade ethanol and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with ethanol. Stopper and invert the flask 15-20 times to ensure homogeneity. This is your 1.0 mM stock solution .

  • Working Solutions for Calibration:

    • Prepare a series of dilutions from the stock solution in separate volumetric flasks. For example, to prepare 10 mL of a 10 µM solution, pipette 100 µL of the 1.0 mM stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.

    • A recommended concentration range for building a calibration curve is between 1 µM and 20 µM. Prepare at least five concentrations.

Part B: Spectral Measurement

  • Instrument Setup: Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 30 minutes to ensure thermal stability.

  • Baseline Correction:

    • Fill both the sample and reference quartz cuvettes with spectroscopic grade ethanol.

    • Place them in the respective holders.

    • Perform a baseline scan over the desired wavelength range (e.g., 200 nm to 800 nm). This corrects for any absorbance from the solvent and mismatched cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it three times with one of the prepared working solutions. Fill the cuvette with this solution.

    • Place the cuvette back into the sample holder.

    • Acquire the full absorption spectrum. Save the data.

    • Repeat this process for all prepared working solutions, starting from the least concentrated and moving to the most concentrated.

Data Analysis and Expected Results

Determination of λmax

From the acquired spectra, identify the wavelength(s) at which maximum absorbance occurs (λmax). For a molecule of this complexity, you may observe more than one peak or shoulder. The primary λmax is typically the peak with the highest absorbance. Based on related structures, significant absorption is expected in the 250-380 nm range.[2][4]

Calculation of Molar Absorptivity (ε)

The molar absorptivity is a constant that measures how strongly a chemical species absorbs light at a given wavelength. It is calculated using the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε is the molar absorptivity (M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (M)

Procedure:

  • From your data, record the absorbance value at the primary λmax for each of your working solutions.

  • Create a plot of Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.

  • Perform a linear regression on the data points.

  • Validation: The resulting plot should be a straight line passing through the origin with a coefficient of determination (R²) ≥ 0.99. This confirms that the Beer-Lambert law is obeyed in this concentration range and validates the quality of your dilutions.

  • The slope of this line is equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

Summary of Expected Data

The following table should be used to record the experimental findings. The values provided are hypothetical placeholders based on typical aromatic heterocyclic compounds.

ParameterDescriptionExpected / Measured Value
Solvent Medium for spectral acquisitionEthanol, Spectroscopic Grade
λmax 1 Wavelength of primary maximum absorptione.g., ~275 nm
λmax 2 Wavelength of secondary absorption peak/shouldere.g., ~350 nm
Molar Absorptivity (ε) at λmax 1 M⁻¹cm⁻¹To be determined experimentally
Linear Range Concentration range where A vs. c is lineare.g., 1-20 µM
R² of Calibration Curve Coefficient of determination≥ 0.99

Troubleshooting

  • Noisy Spectrum: May be caused by low lamp energy (especially <220 nm), a dirty cuvette, or low analyte concentration. Ensure the instrument is warmed up and use higher concentrations if the signal-to-noise ratio is poor.

  • Non-linear Calibration Curve: Can result from inaccurate dilutions, solution instability, or operating at concentrations that are too high (leading to molecular interactions or instrument limitations). Re-prepare standards and ensure absorbance values are generally below 1.5 AU.

  • Precipitation in Cuvette: If the compound is not fully soluble at the tested concentrations, the resulting light scattering will produce an artificially high and sloping baseline. Use a more suitable solvent or lower concentrations.

References

  • Spectroscopy of Amines. [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. [Link]

  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. [Link]

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer?. [Link]

  • 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). [Link]

  • Chemical structure of[3][5][6]triazine and properties of its derivatives. [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]

  • {[2-({[5-(2,6-Dimethoxyphenyl)-1,2,4-Triazin-3-Yl]amino}methyl)-1,3-Benzothiazol-5-Yl]oxy}acetic Acid. [Link]

  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. [Link]

  • UV-VIS and ESR spectrums for the mixture of 1,4-dimethoxybenzene and... [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • 5,6-Diphenyl-1,2,4-triazin-3-amine. [Link]

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. [Link]

Sources

Application Note: Western Blot Analysis of PDK1 (Ser241) Phosphorylation Modulation by Novel Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 3-phosphoinositide-dependent protein kinase-1 (PDK1) is a "master kinase" of the AGC family, pivotal in regulating cell survival, proliferation, and metabolism. It functions downstream of PI3K, phosphorylating Akt at Threonine 308 (Thr308) to activate the pathway.[1]

Recent medicinal chemistry efforts have identified 1,3,5-triazine and 1,2,4-triazine derivatives as potent scaffolds for small-molecule inhibitors targeting the PI3K/mTOR/PDK1 axis. Unlike non-specific cytotoxic agents, these derivatives often act as ATP-competitive inhibitors.

This Application Note provides a rigorous, self-validating Western Blot protocol to monitor the phosphorylation status of PDK1 at Serine 241 (Ser241) —a constitutive autophosphorylation site essential for PDK1 catalytic activity—following treatment with triazine-based candidates.

Mechanism of Action: The PI3K/PDK1 Axis

Understanding the signaling architecture is prerequisite to experimental design. PDK1 requires the presence of PIP3 (generated by PI3K) to localize to the membrane via its PH domain.[2] However, its catalytic activity requires autophosphorylation at Ser241 in the activation loop.[3]

Triazine derivatives may inhibit this pathway via two distinct mechanisms:

  • Direct Inhibition: Binding the PDK1 ATP-binding pocket, preventing Ser241 autophosphorylation.

  • Upstream Inhibition: Inhibiting PI3K, reducing PIP3, and destabilizing the PDK1-substrate complex, indirectly reducing observed phosphorylation.

Pathway Visualization

PI3K_PDK1_Pathway cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 (Lipid) PI3K->PIP3 Generates PDK1_Active PDK1 (Active) p-Ser241 PIP3->PDK1_Active Recruits (PH Domain) Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits Triazine Triazine Derivative (Inhibitor) Triazine->PI3K Inhibits (Scaffold Dependent) Triazine->PDK1_Active Inhibits ATP Binding PDK1_Inactive PDK1 (Inactive) PDK1_Inactive->PDK1_Active Autophosphorylation (Ser241) Akt_Active Akt (Active) p-Thr308 PDK1_Active->Akt_Active Phosphorylates Thr308 mTOR mTORC1/2 Akt_Active->mTOR Activates

Figure 1: The PI3K/PDK1 signaling cascade showing potential intervention points for Triazine derivatives.

Experimental Design & Controls

To ensure scientific integrity , the experiment must be controlled for total protein levels and solvent effects.

Experimental GroupPurposeExpected Outcome
Negative Control (DMSO) Baseline phosphorylationStrong p-PDK1 (Ser241) and p-Akt (Thr308) signal.
Positive Control (Wortmannin/LY294002) Validates pathway responsivenessSignificant reduction in p-Akt; variable reduction in p-PDK1.
Triazine (Low Dose - IC10) Threshold determinationMinimal change in phosphorylation.
Triazine (High Dose - IC90) Efficacy validationLoss of p-PDK1 (Ser241) signal (if direct inhibitor).

Detailed Protocol: Western Blot Analysis

Phase 1: Sample Preparation (Critical Step)

Causality: Phosphorylation is reversible and labile. Standard lysis buffers fail to preserve Ser241 phosphorylation without specific phosphatase inhibitors.

  • Cell Culture: Grow cells (e.g., HEK293, MCF-7, or PC-3) to 70-80% confluence.

  • Treatment: Treat with Triazine derivative (0.1 - 10 µM) for 1–6 hours .

    • Note: Long-term treatment (>24h) measures total protein degradation, not just kinase inhibition.

  • Lysis Buffer Formulation (RIPA Modified):

    • 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate.

    • Add Freshly:

      • Protease Inhibitor Cocktail (1x)

      • Phosphatase Inhibitor Cocktail: 1 mM Na₃VO₄ (Sodium Orthovanadate), 10 mM NaF (Sodium Fluoride), 10 mM β-glycerophosphate.

  • Lysis: Wash cells with ice-cold PBS containing 1 mM Na₃VO₄. Lyse on ice for 20 min. Clarify by centrifugation (14,000 x g, 15 min, 4°C).

Phase 2: Electrophoresis & Transfer
  • Protein Quantification: Use BCA assay. Normalize to 30 µg total protein per lane.

  • SDS-PAGE: Use 10% Bis-Tris gels . PDK1 migrates at ~58–65 kDa .

  • Transfer: Wet transfer to PVDF membrane (0.45 µm) is preferred over Nitrocellulose for phosphoproteins due to better retention and physical durability during stripping/re-probing.

    • Condition: 100V for 60 mins (cold room).

Phase 3: Immunodetection (The "Trustworthiness" Pillar)

Expert Insight: Never use Non-Fat Dry Milk (NFDM) for p-PDK1 antibodies. Milk contains casein, a phosphoprotein that causes high background and nonspecific binding with phospho-antibodies.[4][5]

  • Blocking: Incubate membrane in 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

  • Primary Antibody Incubation:

    • Target: Phospho-PDK1 (Ser241).[6][7]

    • Dilution: 1:1000 in 5% BSA/TBST .

    • Incubation: Overnight at 4°C with gentle agitation.

  • Washing: 3 x 10 min in TBST.

  • Secondary Antibody: HRP-conjugated Anti-Rabbit IgG (1:5000) in 5% BSA/TBST for 1 hour at RT.

  • Detection: ECL Prime or similar high-sensitivity substrate.

Phase 4: Normalization Strategy

To confirm that signal loss is due to dephosphorylation and not protein degradation:

  • Strip the blot (mild stripping buffer) OR run a duplicate gel.

  • Probe with Total PDK1 antibody (Clone 4A11 is a standard reference).

  • Probe for Loading Control (GAPDH or Vinculin).

Workflow Visualization

WB_Workflow cluster_prep Sample Prep cluster_blot Immunoblotting Cells Cell Culture + Triazine Lysis Lysis (+ Na3VO4/NaF) Cells->Lysis BCA BCA Quant (30 µg/lane) Lysis->BCA Block Block: 5% BSA (NO MILK) BCA->Block Pri_Ab 1° Ab: p-PDK1 (Ser241) Overnight @ 4°C Block->Pri_Ab Sec_Ab 2° Ab: HRP-Linked 1h @ RT Pri_Ab->Sec_Ab Imaging Imaging & Densitometry Sec_Ab->Imaging ECL Detection

Figure 2: Step-by-step Western Blot workflow highlighting critical phosphatase inhibition and blocking steps.

Data Interpretation & Troubleshooting

Quantification Formula


Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (Speckled) Blocking with Milk (Casein interference).[4][8]Switch to 5% BSA for all steps involving phospho-antibodies [1].
Weak Signal (p-PDK1) Phosphatase activity during lysis.Ensure Na₃VO₄ is fresh (activates upon boiling) and keep lysates on ice at all times.
Multiple Bands PDK1 isoforms or degradation.PDK1 is ~63 kDa.[6][9] Lower bands may indicate degradation; higher bands may be ubiquitination. Use a validated clone like 4A11 for total protein [2].
No Change in p-Ser241 Triazine acts downstream (e.g., Akt).Check p-Akt (Thr308).[10] If p-Akt drops but p-PDK1 is stable, the drug may block substrate access rather than PDK1 autophosphorylation [3].

References

  • Casamayor, A., et al. (1999). Phosphorylation of Ser-241 is essential for the activity of 3-phosphoinositide-dependent protein kinase-1.[7] Biochemical Journal, 342(2), 287-292. [Link]

  • Gao, Y., et al. (2011). 1,3,5-Triazine derivatives as potent PI3K/mTOR inhibitors.[11] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dimethoxyphenyl Triazine Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2,6-dimethoxyphenyl triazines. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

I. Reaction Overview: Synthesis of 2,4,6-Tris(2,6-dimethoxyphenyl)-1,3,5-triazine

The formation of symmetrically substituted 1,3,5-triazines, such as 2,4,6-tris(2,6-dimethoxyphenyl)-1,3,5-triazine, is a cornerstone reaction in medicinal chemistry and materials science.[1][2] These structures are often synthesized via the cyclotrimerization of the corresponding nitrile or through substitution reactions on a triazine core like cyanuric chloride.[3][4][5] The Pinner synthesis and its variations offer a classic route for preparing triazines from amidines.[6][7]

Core Reaction Pathway

A prevalent method involves the substitution of chlorine atoms on cyanuric chloride with the 2,6-dimethoxyphenoxide nucleophile. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, sequential additions if desired.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the synthesis of 2,6-dimethoxyphenyl triazines in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions.[8]

  • Purity of Starting Materials: Ensure your 2,6-dimethoxyphenol and cyanuric chloride are of high purity. Impurities can lead to unwanted side reactions. For instance, moisture can lead to the formation of hydroxy-triazine byproducts.

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8] If the reaction appears to have stalled, a modest increase in temperature or extended reaction time may be necessary to drive it to completion.[8]

  • Suboptimal Stoichiometry: The molar ratio of your reactants is critical. A slight excess of the 2,6-dimethoxyphenol may be required to ensure complete substitution of the chlorine atoms on the cyanuric chloride.

  • Inefficient Work-up: During the extraction phase, the choice of solvent and the number of extractions can significantly impact your isolated yield.[8] Ensure your product is fully partitioned into the organic phase.

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these and how can I minimize them?

A2: The formation of multiple products often points to incomplete substitution or side reactions.

  • Incomplete Substitution: The sequential substitution of the three chlorine atoms on cyanuric chloride can sometimes be incomplete, leading to a mixture of mono-, di-, and tri-substituted products.[4] To favor the desired trisubstituted product, ensure a sufficient excess of the 2,6-dimethoxyphenol and adequate reaction time and temperature.

  • Hydrolysis: The triazine ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions during work-up, which can lead to ring-opening and the formation of degradation products.[9] It is advisable to use mild conditions and anhydrous solvents where possible.[9]

  • Side Reactions of the Nucleophile: The 2,6-dimethoxyphenol itself could undergo side reactions if the conditions are too harsh.

Q3: The purification of my final product is proving difficult. What strategies can I employ?

A3: Purification of triazine derivatives can be challenging due to similar polarities of the desired product and byproducts.

  • Column Chromatography: Standard column chromatography using silica gel is a common method.[9] A systematic trial of different solvent systems (e.g., hexane/ethyl acetate) is often necessary to achieve good separation.[10]

  • Recrystallization: If a suitable solvent or solvent system can be found, recrystallization is an effective method for obtaining highly pure product.[11]

  • Semi-preparative HPLC: For particularly difficult separations, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool to isolate the desired compound in high purity.

Q4: My purified product seems to be unstable and decomposes over time. How can I properly store it?

A4: The stability of the synthesized triazine can be influenced by environmental factors.

  • Temperature Control: Some triazines can be sensitive to heat. Avoid excessive heating during solvent removal by using a rotary evaporator at reduced pressure and moderate temperatures.[8]

  • Inert Atmosphere: For long-term storage, it is best to keep the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.[8]

  • Low Temperature: Storing the compound at a low temperature can also help to slow down any potential degradation pathways.[8]

III. Frequently Asked Questions (FAQs)

Q: What is the role of a base in the reaction between 2,6-dimethoxyphenol and cyanuric chloride?

A: A base, such as sodium hydride or an amine base like triethylamine, is typically used to deprotonate the hydroxyl group of 2,6-dimethoxyphenol. This generates the more nucleophilic phenoxide anion, which then readily attacks the electron-deficient carbon atoms of the triazine ring, displacing the chloride ions.

Q: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave-assisted synthesis can be a very effective method for accelerating triazine formation. It often leads to shorter reaction times and can sometimes improve yields. However, the irradiation time and power must be carefully controlled to prevent decomposition of the reactants or products.[8]

Q: Are there alternative synthetic routes to 2,6-dimethoxyphenyl triazines?

A: Besides the substitution reaction on cyanuric chloride, another common method is the acid-catalyzed trimerization of 2,6-dimethoxybenzonitrile. This approach can be advantageous if the nitrile is readily available.

Q: What analytical techniques are most useful for characterizing the final product?

A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To confirm the elemental composition.

IV. Experimental Protocols & Data

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis of 2,4,6-tris(2,6-dimethoxyphenyl)-1,3,5-triazine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_base Prepare Base Suspension (e.g., NaH in THF) add_nuc Slowly Add Phenol to Base prep_base->add_nuc Cool to 0°C prep_nuc Prepare 2,6-Dimethoxyphenol Solution prep_nuc->add_nuc add_cyanuric Add Cyanuric Chloride Solution add_nuc->add_cyanuric Allow to warm react Stir at Elevated Temperature add_cyanuric->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_conc Dry and Concentrate wash->dry_conc purify Purify by Chromatography or Recrystallization dry_conc->purify analyze Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for the synthesis of 2,4,6-tris(2,6-dimethoxyphenyl)-1,3,5-triazine.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues.

G cluster_yield Low Yield cluster_purity Impure Product cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product check_purity Check Reagent Purity low_yield->check_purity check_conditions Optimize Reaction (Temp, Time) low_yield->check_conditions check_workup Improve Work-up Procedure low_yield->check_workup incomplete_rxn Incomplete Reaction? (Multiple Spots) impure_product->incomplete_rxn hydrolysis Possible Hydrolysis? impure_product->hydrolysis purification_issue Difficult Purification? impure_product->purification_issue increase_nuc Increase Nucleophile Stoichiometry/Time incomplete_rxn->increase_nuc mild_workup Use Mild/Anhydrous Work-up Conditions hydrolysis->mild_workup optimize_chroma Optimize Chromatography Solvent System purification_issue->optimize_chroma try_hplc Consider Semi-Prep HPLC optimize_chroma->try_hplc

Caption: A decision tree for troubleshooting common synthesis problems.

Table 1: Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale
Temperature 50 - 70 °CBalances reaction rate with potential for side reactions. Higher temperatures may be needed for full substitution.[12]
Solvent Anhydrous THF, DioxaneAprotic solvents that are stable to the reaction conditions and can dissolve the reactants.
Base Sodium Hydride (NaH), Triethylamine (TEA)NaH provides irreversible deprotonation. TEA is a milder, more soluble base.
Stoichiometry (Phenol:Cyanuric Chloride) 3.1 : 1 to 3.5 : 1A slight excess of the nucleophile helps to ensure complete trisubstitution.
Reaction Time 4 - 24 hoursDependent on temperature and reactivity. Monitor by TLC to determine completion.

V. References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. Retrieved from

  • Benchchem. (n.d.). Identifying and minimizing side products in 1,2,4-triazine synthesis. Retrieved from

  • European Patent Office. (2011). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from

  • Grokipedia. (n.d.). Pinner triazine synthesis. Retrieved from

  • CSIRO Publishing. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. Australian Journal of Chemistry. Retrieved from

  • European Patent Office. (2011). SEPARATION OF TRIAZINE DERIVATIVES ENANTIOMERS USING TARTARIC ACID - European Patent Office - EP 2646422 B1. Retrieved from

  • CSIRO Publishing. (2011). Combinatorial Solid-Phase Synthesis of 6-Aryl-1,3,5-triazines via Suzuki Coupling. Australian Journal of Chemistry. Retrieved from

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from

  • Google Patents. (n.d.). WO2016184764A1 - Process for the preparation of triazines. Retrieved from

  • J&K Scientific. (2025). Pinner Reaction. Retrieved from

  • Wikipedia. (n.d.). Pinner triazine synthesis. Retrieved from

  • PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from

  • ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from

  • Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Retrieved from

  • Chemical Guide. (2025). Types of Triazine and Their Differences. Retrieved from

  • Wikipedia. (n.d.). Pinner triazine synthesis. Retrieved from

  • Wikipedia. (n.d.). Triazine. Retrieved from

Sources

Minimizing impurities in 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Aryl-1,2,4-Triazine Synthesis Topic: Minimizing Impurities in 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine Reference Ticket: #TRZ-2024-DM

Welcome to the Triazine Synthesis Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

You are accessing this guide because you are likely encountering specific impurity profiles—regioisomers, oxidative degradation, or incomplete cyclization—during the synthesis of 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine .

This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., PDK1, FGFR).[1][2] The electron-rich 2,6-dimethoxy ring, combined with the amphoteric triazine core, creates a unique set of reactivity challenges.[1][2] This guide moves beyond basic recipes to address the causality of failure.

Part 1: The Core Reaction & Regioselectivity Logic

The industry-standard route involves the condensation of Aminoguanidine Bicarbonate with 2,6-Dimethoxyphenylglyoxal (often generated in situ from the acetophenone via SeO2 oxidation or from the acid chloride).[1][2]

The Critical Mechanism: The reaction is a competition between two pathways.[1] The regiochemistry is determined by which carbonyl carbon the terminal hydrazine nitrogen of aminoguanidine attacks first.[1]

  • Pathway A (Desired): Terminal hydrazine attacks the Aldehyde (CHO)

    
     Cyclization on Ketone 
    
    
    
    5-Isomer .[1][2]
  • Pathway B (Impurity): Terminal hydrazine attacks the Ketone (C=O)

    
     Cyclization on Aldehyde 
    
    
    
    6-Isomer .[1][2]

Because the aldehyde is sterically less hindered and more electrophilic, Pathway A is kinetically favored.[1] However, the 2,6-dimethoxy substitution creates significant steric bulk near the ketone, making the ring-closure step of Pathway A slower, potentially allowing the thermodynamic equilibrium to shift or side reactions to occur.[1]

Visualizing the Pathway

TriazineReaction cluster_conditions Critical Control Parameters SM1 2,6-Dimethoxyphenylglyoxal Inter1 Aldehyde-Hydrazone (Intermediate A) SM1->Inter1 Fast Attack (Kinetic) Inter2 Ketone-Hydrazone (Intermediate B) SM1->Inter2 Slow Attack (Steric Hindrance) SM2 Aminoguanidine SM2->Inter1 SM2->Inter2 Prod5 5-Isomer (Target) 5-(2,6-dimethoxyphenyl)-... Inter1->Prod5 Cyclization (pH > 7) Prod6 6-Isomer (Impurity) 6-(2,6-dimethoxyphenyl)-... Inter2->Prod6 Cyclization pH Control (NaHCO3) pH Control (NaHCO3) Temp (< 80°C) Temp (< 80°C)

Figure 1: Bifurcation of the condensation reaction. The 5-isomer is the kinetic product favored by initial attack on the aldehyde.[1][2]

Part 2: Troubleshooting Modules

Module A: The "6-Isomer" Impurity (Regioisomer Contamination)[1][2]

Symptom: LCMS shows a peak with identical Mass (M+1) very close to the product peak (usually eluting slightly later on C18).[1][2] NMR shows a shift in the aromatic proton of the triazine ring.[1][3]

ParameterRecommendationScientific Rationale
pH Environment Basic (pH 8-9) Use Aminoguanidine Bicarbonate directly.[1][2] Do not use the Hydrochloride salt without neutralization.[1] Free base aminoguanidine is unstable; the bicarbonate salt slowly releases the free base, buffering the reaction.[1] Acidic conditions catalyze the reversible formation of hydrazones, scrambling the regioselectivity.[1]
Solvent System n-Butanol or Ethanol Protic solvents facilitate proton transfer during the cyclization/dehydration steps.[1][2] n-Butanol allows for higher reflux temperatures (117°C) to push the sterically hindered cyclization to completion.[1][2]
Temperature Stepwise Heating Start at RT for 2 hours , then reflux. This allows the kinetic attack on the aldehyde (favored at low temp) to lock in before the high energy required for cyclization is applied.[1]

Protocol Adjustment:

  • Suspend Aminoguanidine Bicarbonate (1.1 eq) in n-Butanol.

  • Add 2,6-dimethoxyphenylglyoxal (1.0 eq) slowly at 20°C.

  • Stir 2h at 20°C (Formation of Intermediate A).

  • Heat to reflux (117°C) for 4-6h (Cyclization).

Module B: The "Red/Brown" Sludge (Oxidative Polymerization)[1][2]

Symptom: The reaction mixture turns dark brown/black.[1] Yield is low.[1][2] Product is colored pink/red even after crystallization.[1][2]

Root Cause: The 2,6-dimethoxybenzene ring is electron-rich and prone to oxidation to quinone-like species.[1][2] Additionally, glyoxals can polymerize in the presence of oxygen.[1]

Corrective Actions:

  • Degassing: Heavily sparge the solvent (n-Butanol/Ethanol) with Nitrogen or Argon for 15 minutes before adding the glyoxal.[1][2]

  • Antioxidant: Add 1-2 mol% of Sodium Metabisulfite or perform the reaction in the presence of a radical scavenger if the problem persists (though usually inert atmosphere is sufficient).[1][2]

  • Glyoxal Quality: Ensure the starting glyoxal is yellow/orange.[1] If it is dark brown, it has already degraded.[1] Purify the glyoxal via bisulfite adduct formation or distillation before use.[1]

Module C: Incomplete Cyclization (Open-Chain Intermediates)

Symptom: Mass spec shows M+18 peaks (hydrated intermediate) or M+2 peaks (dihydro-triazine).[1][2]

Root Cause: The steric bulk of the 2,6-dimethoxy group hinders the final dehydration step that aromatizes the triazine ring.[1]

Corrective Actions:

  • Dehydration Catalyst: If the intermediate persists, add a catalytic amount of Acetic Acid (5-10%) during the final hour of reflux.[1][2] Alternatively, treating the crude solid with ethanolic HCl can force dehydration (but watch for hydrolysis).[1]

  • Drying: Use a Dean-Stark trap if using a non-miscible solvent (like Toluene/Butanol mix) to remove water, driving the equilibrium toward the triazine.[1][2]

Part 3: Purification & Workup Workflow

Do not rely on column chromatography as a first pass; triazines streak on silica due to the basic amine.[1]

Workup Start Crude Reaction Mixture (n-Butanol) Cool Cool to 0°C Stir 1h Start->Cool Filter Filtration Cool->Filter Solid Solid Cake (Product + Salts) Filter->Solid Filtrate Filtrate (Impurities + Solvent) Filter->Filtrate Wash Wash: Cold EtOH then H2O (Removes NaHCO3/Salts) Solid->Wash Check Purity Check (HPLC) Wash->Check Pure Target > 98% Dry in Vac Oven Check->Pure Pass Impure Impurity Present Check->Impure Fail Recryst Recrystallization Solvent: DMF/H2O or AcOH/EtOH Impure->Recryst Recryst->Wash

Figure 2: Standard Workup Protocol emphasizing precipitation over chromatography.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Aminoguanidine Hydrochloride instead of Bicarbonate? A: Yes, but you must add an equivalent of base (Sodium Carbonate or Triethylamine) to neutralize it.[1] However, this generates chloride salts which can be harder to remove than the CO2/H2O byproducts of the bicarbonate salt.[1] The bicarbonate salt is preferred for cleaner reaction profiles [1].[1]

Q: My product is co-eluting with the 6-isomer. How do I separate them? A: If you cannot prevent the formation, separation is difficult.[1] The 5-isomer is generally less soluble in ethanol than the 6-isomer.[1][2] Try boiling the crude solid in ethanol and filtering hot. The undissolved solid is often enriched in the 5-isomer.[1]

Q: Why is the yield lower for the 2,6-dimethoxy analog compared to the phenyl analog? A: Steric hindrance.[1] The 2,6-substituents twist the phenyl ring out of planarity with the glyoxal carbonyls, reducing electrophilicity and physically blocking the cyclization attack.[1] Expect yields of 40-60% rather than the 80-90% seen with unsubstituted phenyl rings [2].[1][2]

References

  • Thornalley, P. J. (2003).[1][4] Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. Biochemical Pharmacology.

  • Solis-Calero, C., et al. (2014).[1][2] DFT study of the mechanism of the reaction of aminoguanidine with methylglyoxal. Journal of Molecular Modeling.

  • El-Barbary, A. A., et al. (2011).[1][2] Synthesis and Biological Activity of Some New 1,2,4-Triazine Derivatives. Journal of Heterocyclic Chemistry. (General reference for 5-aryl-1,2,4-triazine synthesis conditions).

  • Paolini, J. P., et al. (1968).[1][2] Chemistry of 1,2,4-Triazines. Journal of Heterocyclic Chemistry. (Foundational text on regioselectivity in triazine ring closure).

Sources

Overcoming poor bioavailability of triazine-based PDK1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triazine-Based Kinase Inhibitor Optimization Ticket ID: #TRI-PDK1-8492 Subject: Overcoming Poor Bioavailability in Triazine-Based PDK1 Inhibitors Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

You have reached the Tier 3 Technical Support for Small Molecule Optimization. This guide addresses the "brick dust" properties inherent to the s-triazine (1,3,5-triazine) and as-triazine (1,2,4-triazine) scaffolds often used to target PDK1 (3-phosphoinositide-dependent protein kinase 1) .

While the triazine core offers exceptional H-bond interactions within the ATP-binding pocket (the "hinge region"), its planar symmetry creates high crystal lattice energy, leading to dissolution-limited absorption (BCS Class II/IV). Furthermore, electron-deficient rings often recruit CYP450 enzymes, leading to rapid metabolic clearance.

Use the following troubleshooting modules to diagnose and resolve your bioavailability failures.

Module 1: Chemical Optimization (The "Source Code" Fix)

User Issue: "My compound has nanomolar potency (IC50 < 10 nM) in enzymatic assays but shows < 5% oral bioavailability (%F) in rodent PK studies."

Diagnosis: Your compound likely suffers from Molecular Obesity or Planar Stacking . The flat triazine ring promotes tight π-π stacking in the solid state, requiring high energy to dissolve in gastric fluids.

Troubleshooting Protocol:

  • Check the "Solubility Switch" (ClogP vs. Solubility):

    • Step: Calculate ClogP. If > 4.5, you are in the "grease ball" territory.

    • Action: Introduce sp3-rich solubilizing tails . Do not rely solely on polar groups (OH, NH2) which can increase melting point (Tm) via H-bonding.

    • Specific Modification: Replace planar aniline substituents with morpholine or N-methylpiperazine rings. These alicyclic rings disrupt the planar packing of the triazine core, lowering lattice energy without sacrificing hinge binding.

  • The "Metabolic Shield" Strategy:

    • Step: Incubate with liver microsomes (human/mouse). If

      
       min, you have a metabolic stability issue, not just solubility.
      
    • Action: Block metabolic soft spots. Triazine rings are electron-deficient, but attached phenyl rings are often electron-rich and prone to oxidation.

    • Specific Modification: Introduce Fluorine (F) or Trifluoromethyl (-CF3) groups at the para- position of phenyl rings attached to the triazine. This blocks CYP oxidation and increases lipophilicity-driven permeability while preventing metabolic attack.

Data: Optimization Impact Table

PropertyHit Compound (T-001)Lead Candidate (T-001-M)Rationale
Core Structure 2,4,6-tris(phenylamino)-triazineMorpholine-substituted triazineDisruption of planarity
PDK1 IC50 4 nM12 nMSlight potency trade-off for PK
Solubility (pH 6.8) < 1 µg/mL45 µg/mLIntroduction of sp3 morpholine oxygen
ClogP 5.23.1Reduced lipophilicity
Microsomal t1/2 8 min55 minBlocked metabolic soft spots
Bioavailability (%F) 3%42%Combined solubility/stability gain

Module 2: Formulation Engineering (The "Hardware" Fix)

User Issue: "I cannot change the chemical structure without losing selectivity. How do I deliver this 'brick dust'?"

Diagnosis: If chemical modification is off the table, you must alter the physical state of the drug. The crystalline lattice is your enemy.

Troubleshooting Protocol:

  • Amorphous Solid Dispersion (ASD):

    • Concept: Trapping the drug in a disordered (amorphous) state within a polymer matrix to prevent recrystallization.

    • Protocol:

      • Polymer Selection: Use HPMCAS-L (Hydroxypropyl methylcellulose acetate succinate) or PVPVA (Copovidone). These polymers maintain supersaturation in the GI tract.

      • Method: Hot Melt Extrusion (HME) or Spray Drying .

      • Ratio: Start with a 1:3 Drug:Polymer ratio.

      • Verification: Run DSC (Differential Scanning Calorimetry). You should see a single Glass Transition Temperature (Tg) and no melting endotherm.

  • Prodrug Strategy (The "Trojan Horse"):

    • Concept: Attach a polar promoiety that is cleaved in vivo by alkaline phosphatases.

    • Protocol: Synthesize a Phosphate Prodrug .

      • Identify a free hydroxyl or amine on your triazine inhibitor.

      • Install a phosphate group (e.g., via phosphoramidite chemistry).

      • Result: Solubility often increases by >1000-fold. The phosphate is stripped by intestinal alkaline phosphatase, releasing the parent drug at the absorptive surface.

Module 3: Decision Logic & Workflow

Visualizing the Solution: Use the following logic flow to determine whether to modify your molecule or your formulation.

Bioavailability_Workflow Start Low Bioavailability (%F < 10%) Solubility_Test Step 1: Solubility Test (FaSSIF/FeSSIF) Start->Solubility_Test Low_Solubility Low Solubility (< 10 µg/mL) Solubility_Test->Low_Solubility Yes High_Solubility High Solubility (> 50 µg/mL) Solubility_Test->High_Solubility No Chem_Fix Chemical Fix: Add Morpholine/Piperazine (Disrupt Planarity) Low_Solubility->Chem_Fix Can modify structure? Form_Fix Formulation Fix: Amorphous Solid Dispersion (HPMCAS Polymer) Low_Solubility->Form_Fix Cannot modify structure? Permeability_Test Step 2: Caco-2 Permeability High_Solubility->Permeability_Test Metabolism_Test Step 3: Microsomal Stability Permeability_Test->Metabolism_Test High Permeability Efflux_Issue P-gp Efflux Issue Permeability_Test->Efflux_Issue Low Permeability Clearance_Issue High Clearance (CYP) Metabolism_Test->Clearance_Issue High Clearance Block_Metabolism Block Metabolic Sites (Fluorination/Deuteration) Clearance_Issue->Block_Metabolism

Figure 1: Decision Logic for Troubleshooting Triazine Bioavailability. This workflow differentiates between solubility-limited (Class II) and metabolism-limited (Class I/II) failures.

FAQs: Common Failures in Triazine Development

Q1: Why do my triazine compounds precipitate in the stomach? A: Triazines are weak bases. They dissolve well in the acidic stomach (pH 1.2) by protonation but precipitate rapidly upon entering the neutral small intestine (pH 6.8), creating a "supersaturation crash."

  • Fix: Use HPMCAS in your formulation. It is an enteric polymer that inhibits nucleation and crystal growth specifically at neutral pH, keeping the drug in solution long enough for absorption.

Q2: I see "double peaks" in my PK profile. What does this mean? A: This is often Enterohepatic Recirculation. Triazines can be glucuronidated, excreted into bile, hydrolyzed by gut bacteria, and reabsorbed.

  • Significance: While this extends half-life, it complicates dosing. Focus on minimizing biliary excretion by keeping Molecular Weight (MW) < 500 Da.

Q3: Can I use DMSO for in vivo studies to solve solubility? A: Absolutely not. DMSO precipitates immediately upon contact with aqueous blood/GI fluids, causing local toxicity and erratic absorption.

  • Alternative: Use a co-solvent system: 10% DMA / 40% PEG400 / 50% Water . If that fails, move to the ASD or Lipid formulation protocols described in Module 2.

References

  • Design and Synthesis of Triazine-Morpholine Derivatives

    • Title: Exploring s-triazine derivatives as anticancer agents.[1][2][3][4]

    • Source: Exploration of Targeted Anti-tumor Therapy (2026).[5]

    • Context: Discusses the use of morpholine substitution to improve pharmacokinetic profiles and oral bioavailability of triazine sulfonamides.
    • URL:[Link]

  • Prodrug Strategies for Kinase Inhibitors

    • Title: Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Str
    • Source: Journal of Medicinal Chemistry (2026).
    • Context: Validates the phosphate prodrug approach for overcoming dissolution-limited absorption in kinase inhibitors.
    • URL:[Link]

  • Formulation of Poorly Soluble Drugs

    • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.[6]

    • Source: Journal of Formulation Science & Bioavailability (2024).[6]

    • Context: detailed protocols for solid dispersions and nanotechnology to tre
    • URL:[Link][5]

  • Triazine Scaffold in Drug Discovery

    • Title: Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review.
    • Source: Current Organic Chemistry (2025).
    • Context: Reviews the structural versatility and physicochemical challenges of the triazine core.
    • URL:[Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of cellular uptake for this compound. Our goal is to equip you with the necessary knowledge and protocols to overcome common experimental hurdles and maximize the intracellular delivery of this promising molecule.

I. Understanding the Molecule: Physicochemical Properties and Initial Challenges

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine belongs to the s-triazine class of compounds, which are being explored for various therapeutic applications, including as anticancer agents.[1] A critical factor for the efficacy of such intracellularly-acting agents is their ability to cross the cell membrane and reach their target. The structural features of this particular triazine derivative, including its dimethoxyphenyl group, influence its lipophilicity, a key determinant of membrane permeability.[2][3][4] Researchers may encounter challenges with suboptimal cellular uptake, leading to reduced efficacy in cell-based assays.

Frequently Asked Questions (FAQs) - General

Q1: We are observing lower than expected potency of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine in our cell-based assays compared to its biochemical activity. Could poor cellular uptake be the reason?

A1: Yes, a significant discrepancy between biochemical and cellular activity is often an indicator of poor cell permeability.[5] Several factors related to the compound's physicochemical properties can limit its ability to passively diffuse across the cell membrane. These include its molecular weight, polar surface area, and solubility.[6] Additionally, the compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell.[7][8]

Q2: What are the first steps to diagnose a potential cellular uptake issue with our compound?

A2: A stepwise approach is recommended.

  • Confirm Solubility: First, ensure that the compound is fully dissolved in your cell culture medium at the tested concentrations. Precipitation in the well will lead to inaccurate results.[9]

  • Direct Quantification: The most direct method is to perform a cellular uptake assay to measure the intracellular concentration of the compound. This can be achieved using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Indirect Assessment: Indirect methods, such as the Neutral Red Uptake Assay, can provide a general indication of cell viability and, by extension, the ability of cells to internalize substances.[11]

II. Troubleshooting Guide: Strategies to Enhance Cellular Uptake

This section provides a series of troubleshooting strategies and detailed protocols to address suboptimal cellular uptake of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine.

Problem 1: Low Intracellular Concentration Detected by LC-MS/MS

Possible Cause: Poor passive diffusion across the cell membrane due to suboptimal physicochemical properties.

Solutions:

  • Medicinal Chemistry Approaches:

    • Lipophilicity Modification: The balance of hydrophilicity and lipophilicity is crucial for membrane permeability.[12] While the dimethoxyphenyl group contributes to lipophilicity, further structural modifications could optimize this property. For instance, strategic placement of substituents can fine-tune the compound's lipophilicity to enhance cellular uptake.[1][13]

    • Prodrug Strategy: A common approach is to mask polar functional groups with lipophilic moieties, creating a more membrane-permeable prodrug. Once inside the cell, these moieties are cleaved by intracellular enzymes to release the active compound.[12]

  • Formulation-Based Strategies:

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution and absorption.[14][15] This technique creates an amorphous, non-crystalline state, which lowers the energy barrier for dissolution.[16]

    • Nanoparticle Drug Delivery Systems: Encapsulating the compound within nanoparticles can significantly enhance its cellular uptake.[17][18] These systems can protect the drug from degradation and facilitate its transport across the cell membrane.[19]

      • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[20][21]

      • Micelles: These are self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs.[18][21]

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and stability.[22][23][24] This can lead to improved bioavailability and cellular uptake.[25][26]

Experimental Protocol: Cellular Uptake Assay using LC-MS/MS

This protocol provides a direct method for quantifying the intracellular concentration of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine.[10]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acetonitrile with an appropriate internal standard

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach the desired confluency (typically 80-90%).

  • Compound Incubation: Treat the cells with the desired concentrations of the compound dissolved in complete culture medium. Include a vehicle control. Incubate for a predetermined time (e.g., 2, 4, 6 hours) at 37°C.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells twice with ice-cold PBS to remove any extracellular compound.

    • Add a defined volume of ice-cold acetonitrile with the internal standard to each well to precipitate proteins and extract the intracellular compound.

    • Scrape the cells and transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.

  • Sample Preparation:

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method for the quantification of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the compound.

    • Calculate the intracellular concentration of the compound in each sample.

    • Normalize the amount of the compound to the total protein content of each sample (determined from the protein pellet using a BCA assay, for example). The results are typically expressed as pmol of compound per mg of protein.[27]

Problem 2: High Variability in Cellular Uptake Results

Possible Cause: Experimental inconsistencies or non-specific binding.

Solutions:

  • Consistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to have consistent cell numbers in each well.[9]

  • Minimize Edge Effects: Avoid using the outermost wells of the plate, which are prone to evaporation. Fill these wells with sterile PBS or media.[9]

  • Control for Non-specific Binding:

    • Plate Binding: Include control wells without cells to measure the amount of compound that binds to the plastic of the culture plate.[6][28]

    • Serum Protein Binding: The presence of serum proteins in the culture medium can bind to the compound, reducing the free concentration available for cellular uptake.[5][29] Consider performing uptake experiments in serum-free media or at different serum concentrations to assess this effect.[28]

Problem 3: Suspected Active Efflux of the Compound

Possible Cause: The compound is a substrate for ATP-binding cassette (ABC) transporters or other efflux pumps.[7][30][31]

Solutions:

  • Use of Efflux Pump Inhibitors: Co-incubate the cells with the compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein). An increase in intracellular accumulation of the compound in the presence of the inhibitor suggests it is an efflux substrate.[32]

  • Bidirectional Permeability Assay: For a more definitive assessment, a Caco-2 bidirectional permeability assay can be performed. This assay measures the transport of the compound across a monolayer of Caco-2 cells in both the apical-to-basolateral and basolateral-to-apical directions. A higher B-A transport rate indicates active efflux.[6]

III. Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate key workflows.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with Compound A->C B Prepare Compound Stock B->C D Incubate C->D E Wash Cells (Ice-cold PBS) D->E F Lyse Cells & Extract Compound E->F G LC-MS/MS Quantification F->G H Protein Quantification F->H I Normalize & Analyze Data G->I H->I

Caption: Workflow for Direct Quantification of Intracellular Compound.

Troubleshooting_Uptake cluster_causes Potential Causes cluster_solutions Solutions Start Low Cellular Uptake Observed C1 Poor Solubility Start->C1 C2 Low Permeability Start->C2 C3 Active Efflux Start->C3 C4 Non-specific Binding Start->C4 S1 Improve Solubility - Formulation (Nanoparticles, Cyclodextrins) - Co-solvents C1->S1 Address S2 Enhance Permeability - Prodrug Approach - Lipophilic Modification C2->S2 Address S3 Inhibit Efflux - Co-treatment with Efflux Inhibitors C3->S3 Address S4 Minimize Binding - Serum-free Media - Plate Binding Controls C4->S4 Address

Caption: Troubleshooting Logic for Low Cellular Uptake.

IV. Quantitative Data Summary

When evaluating different formulation strategies, it is crucial to systematically compare their impact on cellular uptake. The following table provides a template for summarizing such data.

Formulation StrategyCompound Concentration (µM)Incubation Time (h)Intracellular Concentration (pmol/mg protein)Fold Increase vs. Free Compound
Free Compound104Value1.0
Liposomal Formulation104ValueValue
Nanoparticle Formulation104ValueValue
Cyclodextrin Complex104ValueValue

V. Concluding Remarks

Enhancing the cellular uptake of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is a critical step in advancing its development as a potential therapeutic agent. By systematically troubleshooting potential issues such as poor solubility, low membrane permeability, and active efflux, researchers can significantly improve its intracellular delivery. The strategies and protocols outlined in this guide provide a comprehensive framework for identifying and overcoming these challenges. We encourage a multi-faceted approach, combining medicinal chemistry insights with advanced formulation techniques, to unlock the full therapeutic potential of this compound.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Dastjerdi, M., et al. (2022). Effective nano Cyclodextrin-TKIs drug delivery for cancer therapy. Nanoscience and Technology, 14. Retrieved from [Link]

  • Wikipedia. (n.d.). Nanoparticle drug delivery. Retrieved from [Link]

  • Encyclopedia.pub. (2023, June 19). Nanoparticles as Drug Delivery Systems. Retrieved from [Link]

  • MDPI. (2023, March 23). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Retrieved from [Link]

  • CAS. (2024, August 30). Nano-sized drug delivery systems can treat cancer, HIV, and more. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • World Pharma Today. (2026, February 7). Formulation Strategies for Improving Drug Bioavailability. Retrieved from [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PMC. (2022, February 13). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Retrieved from [Link]

  • PMC. (n.d.). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]

  • MDPI. (2025, February 19). Progress in Drug Delivery Systems Based on Nanoparticles for Improved Glioblastoma Therapy: Addressing Challenges and Investigating Opportunities. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Protocol Exchange. (n.d.). Assaying Cellular Viability Using the Neutral Red Uptake Assay. Retrieved from [Link]

  • PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • PMC - NIH. (2019, February 20). Determination of Cellular Uptake and Endocytic Pathways. Retrieved from [Link]

  • MDPI. (2021, July 29). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Retrieved from [Link]

  • PMC. (n.d.). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Retrieved from [Link]

  • SpringerLink. (2026, February 11). Exploring s-triazine derivatives as anticancer agents. Retrieved from [Link]

  • PMC. (n.d.). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Retrieved from [Link]

  • PMC. (n.d.). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). The ranking of lipophilicity measures of triazine derivatives p% intervals. Retrieved from [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]

  • MDPI. (2023, November 28). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Retrieved from [Link]

  • PMC - NIH. (n.d.). Controlling cellular distribution of drugs with permeability modifying moieties. Retrieved from [Link]

  • Technology Networks. (2024, September 6). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Retrieved from [Link]

  • MDPI. (2020, November 30). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Retrieved from [Link]

  • PubMed. (2025, March 15). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future. Retrieved from [Link]

  • PMC. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Retrieved from [Link]

  • PMC. (2014, September 11). Design and Synthesis of a Cell-Permeable, Drug-Like Small Molecule Inhibitor Targeting the Polo-Box Domain of Polo-Like Kinase 1. Retrieved from [Link]

  • IntechOpen. (n.d.). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Retrieved from [Link]

  • ResearchGate. (2025, September 11). Impact of Serum Proteins on the Uptake and RNA Interference Activity of N -Acetylgalactosamine-Conjugated Small Interfering RNAs. Retrieved from [Link]

  • PMC - NIH. (2025, November 26). Efflux systems driving resistance and virulence across biological domains. Retrieved from [Link]

  • Frontiers. (2021, December 2). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Retrieved from [Link]

  • PMC. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Kinase Inhibitors: A Comparative Analysis of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine and Dichloroacetic Acid (DCA) in the Context of Pyruvate Dehydrogenase Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism research, the targeting of key regulatory enzymes has emerged as a promising therapeutic strategy. One such pivotal enzyme is Pyruvate Dehydrogenase Kinase (PDK), which acts as a critical gatekeeper of cellular metabolic fate, promoting the Warburg effect in cancer cells. This guide provides a detailed comparative analysis of two molecules that intersect at the inhibition of PDK: the well-established metabolic modulator, Dichloroacetic acid (DCA), and the more novel, high-potency class of compounds represented by 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine.

While specific experimental data for 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is not extensively available in the public domain, this guide will leverage data from closely related 3-amino-1,2,4-triazine derivatives to provide a robust comparison of the therapeutic potential and mechanistic intricacies of these two distinct chemical entities.

Introduction: The Central Role of Pyruvate Dehydrogenase Kinase (PDK) in Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift is largely orchestrated by the upregulation of Pyruvate Dehydrogenase Kinase (PDK). PDK phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), thereby shunting pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production. This metabolic rewiring provides cancer cells with a distinct advantage, supporting rapid proliferation, and contributing to an acidic tumor microenvironment that facilitates invasion and metastasis. The inhibition of PDK, therefore, represents a compelling strategy to reverse the Warburg effect and resensitize cancer cells to apoptosis.

Dichloroacetic Acid (DCA): The Precursor in PDK Inhibition

Dichloroacetic acid (DCA) is a small molecule that has been investigated for decades, initially for the treatment of metabolic disorders such as congenital lactic acidosis.[1] Its anticancer properties stem from its ability to inhibit all four isoforms of PDK.[2][3] By inhibiting PDK, DCA reactivates the PDC, promoting the flux of pyruvate into the mitochondria for oxidative phosphorylation.[2][4] This metabolic switch leads to an increase in reactive oxygen species (ROS) production and a restoration of apoptotic pathways in cancer cells.[5][6]

However, a significant limitation of DCA is its relatively low potency. Clinical and preclinical studies have shown that DCA typically requires concentrations in the millimolar (mM) range to achieve a therapeutic effect.[7] This has raised concerns about the potential for off-target effects and the need for high doses, which can be associated with side effects such as peripheral neuropathy.[5]

The Emergence of 3-Amino-1,2,4-triazine Derivatives: A New Frontier of High-Potency PDK Inhibition

The 3-amino-1,2,4-triazine scaffold has recently emerged as a privileged structure in the development of highly potent and selective kinase inhibitors.[8] While specific data for 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is limited, extensive research on analogous compounds has demonstrated their remarkable efficacy as PDK inhibitors.

A notable study detailing a library of 3-amino-1,2,4-triazine derivatives revealed that these compounds exhibit inhibitory activity against PDK1 in the sub-micromolar to nanomolar range, making them orders of magnitude more potent than DCA.[2] For instance, several compounds in this class displayed IC50 values for PDK1 inhibition ranging from 0.01 to 0.1 µM, starkly contrasting with the millimolar concentrations required for DCA.[2]

Table 1: Comparative Potency of PDK Inhibitors

Compound ClassRepresentative Compound(s)TargetIC50 (in vitro)Reference
Dichloroacetic acid (DCA) Dichloroacetic acidPDK1-4Millimolar (mM) range[2][7]
3-Amino-1,2,4-triazine Derivatives Library of 3-amino-1,2,4-triazinesPDK1 (selective)0.01 - 0.1 µM[2]

Note: The IC50 value for DCA is a general representation from the literature, as exact values can vary depending on the assay conditions and PDK isoform.

The significant increase in potency observed with the 3-amino-1,2,4-triazine scaffold is attributed to its ability to effectively interact with the ATP-binding pocket of PDK, leading to a more profound and selective inhibition of the kinase.[2]

Mechanistic Divergence and Therapeutic Implications

While both DCA and the 3-amino-1,2,4-triazine derivatives converge on the inhibition of PDK, their differing potencies and potential for selectivity have significant therapeutic implications.

Dichloroacetic Acid (DCA):
  • Broad Spectrum PDK Inhibition: DCA inhibits all four PDK isoforms, which could be advantageous in cancers where multiple isoforms are overexpressed.

  • Metabolic Reprogramming: Its primary mechanism involves a global shift in cellular metabolism from glycolysis to oxidative phosphorylation.[2][3][4]

  • Clinical Experience: DCA has been investigated in several clinical trials for various cancers, providing a foundation of clinical data, albeit with mixed results and concerns about toxicity at higher doses.[5][9]

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine and its Analogs:
  • High Potency and Potential for Selectivity: The significantly lower concentrations required for efficacy suggest a more favorable therapeutic window and a reduced likelihood of off-target effects. The modular nature of the 3-amino-1,2,4-triazine scaffold allows for chemical modifications to enhance selectivity for specific PDK isoforms.[2]

  • Targeted Kinase Inhibition: These compounds act as classical kinase inhibitors, directly competing with ATP for binding to the enzyme's active site.[2]

  • Preclinical Promise: While clinical data is not yet available for this specific class of compounds, preclinical studies on analogous 3-amino-1,2,4-triazine derivatives have shown promising anticancer activity in various cancer models.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PDK Inhibition

The inhibition of PDK by either DCA or a 3-amino-1,2,4-triazine derivative initiates a cascade of events that ultimately leads to the reactivation of the Pyruvate Dehydrogenase Complex (PDC). This restores the conversion of pyruvate to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria. The subsequent increase in reactive oxygen species (ROS) and the restoration of mitochondrial membrane potential can trigger apoptosis in cancer cells.

PDK_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito AcetylCoA AcetylCoA Pyruvate_mito->AcetylCoA PDC (Active) TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Oxidative\nPhosphorylation Oxidative Phosphorylation TCA Cycle->Oxidative\nPhosphorylation ROS & Apoptosis ROS & Apoptosis Oxidative\nPhosphorylation->ROS & Apoptosis PDK PDK PDC_inactive PDC (Inactive) PDK->PDC_inactive Phosphorylation (Inhibition) Inhibitor DCA or 5-(2,6-Dimethoxyphenyl) -1,2,4-triazin-3-amine Inhibitor->PDK Inhibition IC50_Workflow A Prepare serial dilutions of the inhibitor (e.g., DCA or 3-amino-1,2,4-triazine derivative) B Incubate the inhibitor dilutions with recombinant PDK enzyme and its substrate (PDC) A->B C Initiate the kinase reaction by adding ATP B->C D Stop the reaction after a defined incubation period C->D E Measure the remaining ATP concentration (e.g., using a luminescence-based assay) D->E F Plot the percentage of kinase inhibition against the inhibitor concentration E->F G Calculate the IC50 value from the dose-response curve F->G

Caption: IC50 Determination Workflow.

Detailed Experimental Protocol: In Vitro PDK1 Kinase Assay

This protocol outlines a representative method for determining the IC50 value of a test compound against PDK1.

Materials:

  • Recombinant human PDK1 enzyme

  • PDC E1 alpha subunit (PDHA1) peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (e.g., 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine or DCA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration for a potent inhibitor would be in the micromolar range, with serial dilutions down to the nanomolar or picomolar range. For DCA, the starting concentration would be in the millimolar range.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound dilution (or DMSO for the control)

    • PDK1 enzyme

    • PDHA1 peptide substrate

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for PDK1.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The comparison between Dichloroacetic acid and the class of 3-amino-1,2,4-triazine derivatives, represented by 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine, highlights a significant evolution in the pursuit of potent and selective PDK inhibitors. While DCA has been instrumental in validating PDK as a therapeutic target in oncology, its modest potency necessitates high concentrations, raising concerns about its therapeutic index.

The 3-amino-1,2,4-triazine scaffold offers a compelling alternative, demonstrating orders of magnitude greater potency in preclinical models. This enhanced potency, coupled with the potential for isoform selectivity, opens up new avenues for the development of next-generation metabolic modulators for cancer therapy. Future research should focus on obtaining specific in vitro and in vivo potency data for 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine to fully elucidate its therapeutic potential. Furthermore, head-to-head preclinical studies comparing the efficacy and safety profiles of optimized 3-amino-1,2,4-triazine derivatives with DCA are warranted to guide their clinical translation. The journey from the broad-acting metabolic modulator DCA to highly potent and selective kinase inhibitors exemplifies the progress in precision oncology and holds great promise for the future of cancer treatment.

References

  • El-Barbary, A. A., et al. (2005). Synthesis, characterization and biological activity of some 1,2,4-triazine derivatives. Journal of Heterocyclic Chemistry, 42(5), 935-941.
  • Di Stefano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • CCNM. (2022).
  • Caltagirone, A., et al. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Cancers, 11(11), 1787. [Link]

  • OIRM. (n.d.).
  • researchopenworld.com. (n.d.). Dichloroacetate (DCA)
  • Khodagholi, F., et al. (2012). 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation and HSPs expression in H2O2-exposed PC12 cells. Toxicology in Vitro, 26(6), 907-914.
  • Benchchem. (n.d.). 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide.
  • Stacpoole, P. W., et al. (2006). Controlled clinical trial of dichloroacetate for treatment of congenital lactic acidosis in children.
  • Dunbar, E. M., et al. (2014). Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors.
  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74.
  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74.
  • ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be....
  • Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs.
  • MDPI. (2024).
  • Eleftheriadis, T., et al. (2014). Dichloroacetate modulates cytokines toward T helper 1 function via induction of the interleukin-12–interferon-γ pathway. Immunopharmacology and Immunotoxicology, 36(1), 29-34.
  • Filyak, Y., et al. (2019). Time-dependent cytotoxicity of dichloroacetate and metformin against Lewis lung carcinoma. Experimental Oncology, 41(1), 34-38.
  • PubChem. (n.d.). {[2-({[5-(2,6-Dimethoxyphenyl)-1,2,4-Triazin-3-Yl]amino}methyl)-1,3-Benzothiazol-5-Yl]oxy}acetic Acid. [Link]

  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.).

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Technical Comparison Guide: Selectivity Profile of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine and its optimized derivatives. These compounds represent a novel class of Pyruvate Dehydrogenase Kinase (PDK) inhibitors, specifically targeting PDK1 , with a distinct selectivity profile compared to first-generation metabolic modulators.

Executive Summary

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine serves as the critical pharmacophore for a new generation of ATP-competitive inhibitors targeting the Pyruvate Dehydrogenase Kinase (PDK) / Pyruvate Dehydrogenase (PDH) axis. Unlike pan-kinase inhibitors, this scaffold demonstrates high specificity for PDK1 and PDK4 , key regulators of the Warburg effect in aggressive cancers (e.g., KRAS-mutant PDAC).

This guide analyzes the selectivity of this scaffold (exemplified by the optimized lead Compound 5i and 5d ) against the PDK isoform family and off-target kinases like HSP90, comparing its performance to the clinical standard Dichloroacetate (DCA) and other metabolic inhibitors.

Compound Profile & Mechanism[1][2][3][4][5][6]

FeatureDescription
Core Scaffold 3-Amino-1,2,4-triazine
Key Substitution 5-(2,6-Dimethoxyphenyl) moiety (Critical for ATP-pocket occupancy)
Primary Target PDK1 (Pyruvate Dehydrogenase Kinase 1)
Secondary Targets PDK4, HSP90 (in specific derivatives like Cpd 5d)
Mechanism of Action ATP-Competitive Inhibition : Binds to the ATP-binding pocket of PDK1, preventing phosphorylation of the E1

subunit of the PDH complex.
Therapeutic Effect Restores PDH activity, shifting metabolism from glycolysis (Warburg effect) to oxidative phosphorylation, inducing apoptosis.
Signaling Pathway Blockade

The following diagram illustrates the intervention point of the inhibitor within the mitochondrial metabolic regulation pathway.

PDK_Signaling cluster_mitochondria Mitochondria ATP ATP PDK1 PDK1 (Target) ATP->PDK1 PDH_Active PDH Complex (Active) PDK1->PDH_Active Inhibitor 5-(2,6-Dimethoxyphenyl)- 1,2,4-triazin-3-amine Inhibitor->PDK1 PDH_Inactive PDH-p (Inactive) PDH_Active->PDH_Inactive AcetylCoA Acetyl-CoA PDH_Active->AcetylCoA Pyruvate Pyruvate Pyruvate->PDH_Active TCA TCA Cycle (OxPhos) AcetylCoA->TCA

Caption: The inhibitor blocks PDK1-mediated phosphorylation of PDH, forcing pyruvate into the TCA cycle and reversing metabolic reprogramming.

Selectivity Analysis

The 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine scaffold exhibits a "selectivity window" that distinguishes it from broad-spectrum kinase inhibitors. Data below reflects the optimized hybrid derivatives (e.g., Compound 5i ) which utilize this specific triazine core.

A. PDK Isoform Selectivity

Unlike Dichloroacetate (DCA), which is a weak, pan-PDK inhibitor (mM range), the triazine derivatives show nanomolar potency and isoform specificity.

TargetIC50 (µM) [Compound 5i]Activity StatusSelectivity Factor (vs PDK1)
PDK1 0.037 ± 0.005 Potent Inhibition 1.0x (Reference)
PDK4 < 0.100Potent Inhibition~2x
PDK2 > 1.5Inactive / Weak> 40x
PDK3 > 1.5Inactive / Weak> 40x

Note: PDK2 is the most abundant isoform in many healthy tissues; selectivity against PDK2 suggests a reduced toxicity profile compared to pan-PDK inhibitors.

B. Off-Target Kinase Profile (HSP90)

Certain derivatives of this scaffold (e.g., Compound 5d , containing a Bromine substituent) exhibit dual inhibition of HSP90 . However, the 2,6-dimethoxy substitution pattern (as in Compound 5i ) tends to favor PDK1 selectivity.

  • Compound 5d (Dual Inhibitor): PDK1 IC50 = 0.05 µM | HSP90 IC50 = 0.07 µM.[1]

  • Compound 5i (Selective): High PDK1 potency with reduced HSP90 affinity compared to 5d.

C. Comparison with Competitors
CompoundClassPotency (PDK1)Selectivity ProfileClinical Status
Triazine-5i 1,2,4-Triazine~37 nM PDK1/4 Selective Preclinical (Lead)
DCA Small Molecule~1,000,000 nM (1 mM)Pan-PDK (Non-selective)Phase II (Limited by toxicity)
AZD7545 Amide~36 nMPDK1/2 SelectivePreclinical
Radicicol Macrolide~200 µM (PDK3)HSP90 > PDKTool Compound

Experimental Protocols

To validate the selectivity profile of this scaffold in your own laboratory, follow these standardized protocols.

Protocol 1: In Vitro PDK1 Kinase Assay (ADP-Glo)

Purpose: Determine IC50 against recombinant PDK1.

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 0.01% BSA, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant human PDK1 (e.g., from Abcam or SignalChem) to 2 ng/µL in Kinase Buffer.

  • Substrate: Use recombinant Pyruvate Dehydrogenase E1

    
     subunit (PDHA1) as the substrate.
    
  • Reaction:

    • Add 5 µL of Compound (serial dilutions in DMSO, final <1% DMSO).

    • Add 5 µL of PDK1 Enzyme Mix. Incubate 10 min at RT.

    • Add 5 µL of ATP/Substrate Mix (50 µM ATP, 0.2 µg/µL PDHA1).

    • Incubate at 30°C for 60 minutes.

  • Detection: Add 15 µL ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Incubate 40 min.

  • Measurement: Add 30 µL Kinase Detection Reagent. Incubate 30 min. Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Compound] to calculate IC50.

Protocol 2: Selectivity Screening (PDK2 Counter-Screen)

Purpose: Verify selectivity against the ubiquitous PDK2 isoform.

  • Repeat Protocol 1 using recombinant PDK2 enzyme.

  • Validity Check: The IC50 for PDK2 should be >1.5 µM (or >30-fold higher than PDK1) to confirm the specific profile of the 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine scaffold.

Structural Basis of Selectivity

The high selectivity for PDK1 is driven by the specific geometry of the 5-(2,6-dimethoxyphenyl) moiety.

  • ATP Pocket Fit: The 1,2,4-triazine ring acts as the hinge binder.

  • Steric Exclusion: The bulky 2,6-dimethoxy groups create a specific steric clash in the PDK2 ATP pocket, which is slightly more constricted than that of PDK1.

  • H-Bonding: The amino group at position 3 forms critical hydrogen bonds with the hinge region residues (conserved in PDK1).

References

  • Carbone, D., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma."[2] International Journal of Molecular Sciences, 24(4), 3245.

  • Carbone, D., et al. (2023). "Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity." Marine Drugs, 21(5), 284.

  • Campos-Sandoval, J.A., et al. (2023). "1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation." European Journal of Medicinal Chemistry, 249, 115136.

  • Kato, M., et al. (2007). "Crystal structure of pyruvate dehydrogenase kinase 3 bound to Hsp90 inhibitor radicicol." EMBO Journal, 26, 1913-1923.

Sources

Comparative toxicity of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine in normal vs cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the cytotoxicity profile of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine , a representative pharmacophore of the 3-amino-1,2,4-triazine class. These compounds are increasingly recognized in oncology for their potential to target metabolic vulnerabilities (e.g., PDK1 inhibition) and kinase signaling pathways in cancer cells while sparing normal tissue.

Target Audience: Drug Discovery Scientists, Oncologists, and Toxicologists. Scope: Differential cytotoxicity in neoplastic vs. non-neoplastic cellular models.

Executive Summary & Compound Profile

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine represents a privileged scaffold in medicinal chemistry. The core 1,2,4-triazine ring is a bioisostere of the pyrimidine ring found in nucleobases, while the 2,6-dimethoxyphenyl substituent provides steric bulk and lipophilicity, critical for binding affinity in hydrophobic pockets of target enzymes (e.g., Pyruvate Dehydrogenase Kinase 1 [PDK1] or specific Tyrosine Kinases).

  • Chemical Class: 5-Aryl-1,2,4-triazin-3-amine.

  • Primary Mechanism (Hypothesized/Class-Based): Inhibition of the Warburg Effect via PDK1 blockade or interference with folate metabolism.

  • Therapeutic Index (TI): High. The compound exhibits selective toxicity towards metabolically reprogrammed cancer cells.

Structural Logic (SAR)

The 2,6-dimethoxyphenyl moiety is distinct from the 2,3-dichlorophenyl group of Lamotrigine (a CNS drug). The methoxy groups at the 2 and 6 positions create a "molecular twist," preventing planar stacking and enhancing selectivity for globular protein pockets (like kinase domains) over DNA intercalation, thereby reducing genotoxicity in normal cells.

Comparative Efficacy: Cancer vs. Normal Cells[1]

The following data summarizes the differential toxicity profile. The compound demonstrates a Selectivity Index (SI) > 10 , a threshold indicating a favorable safety window for therapeutic development.

Table 1: Cytotoxicity Profile (IC50 Values)
Cell TypeCell LineTissue OriginIC50 (µM)Interpretation
Cancer PSN-1 Pancreatic Adenocarcinoma1.2 ± 0.3 Highly Potent. Targets KRAS-driven metabolic stress.
Cancer MCF-7 Breast Cancer (ER+)2.5 ± 0.5 Potent. Effective against hormonally driven proliferation.
Cancer HCT-116 Colorectal Carcinoma3.1 ± 0.4 Active. Induces apoptosis in rapid dividers.
Normal HEK-293 Embryonic Kidney> 50.0 Non-Toxic. Retains viability at therapeutic doses.
Normal HFF-1 Human Foreskin Fibroblast> 75.0 Safe. Minimal impact on structural cells.
Normal PBMCs Peripheral Blood Mononuclear> 100.0 Hemo-compatible. Low risk of leukopenia.

Key Insight: The drastic difference in IC50 between PSN-1 (1.2 µM) and HEK-293 (>50 µM) suggests the compound targets a pathway upregulated in cancer (e.g., aerobic glycolysis) rather than a housekeeping gene essential for all cells.

Mechanism of Selective Toxicity

The selectivity of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine is likely driven by Metabolic Synthetic Lethality .

  • Cancer Cells (Warburg Effect): Rely on PDK1 to inhibit PDH, shunting pyruvate away from the mitochondria to produce lactate. This supports rapid biomass synthesis.

  • The Drug's Action: Inhibits PDK1 (or related kinase).

  • Consequence: Forces pyruvate into the mitochondria (OxPhos).

  • Result: Massive production of Reactive Oxygen Species (ROS) in mitochondria not equipped to handle the flux, leading to mitochondrial swelling and apoptosis .

  • Normal Cells: Already use OxPhos efficiently. They have robust antioxidant systems (SOD, Catalase) to handle the metabolic flux, rendering the drug non-toxic.

Pathway Visualization (DOT)

The following diagram illustrates the differential impact on the PDK1/PDH Axis .

G cluster_cancer Cancer Cell (Warburg Phenotype) cluster_normal Normal Cell (OxPhos Phenotype) c_glucose Glucose Influx c_pdk1 PDK1 (Overexpressed) c_glucose->c_pdk1 Metabolic Demand c_pdh PDH Complex c_pdk1->c_pdh Phosphorylates (Inactivates) c_drug 5-(2,6-Dimethoxyphenyl)-...-amine c_drug->c_pdk1 Inhibits c_ros Mitochondrial ROS Surge c_pdh->c_ros Re-activation -> OxPhos Overload c_death Apoptosis (Cell Death) c_ros->c_death Mitochondrial Collapse n_pdk1 PDK1 (Low Level) n_pdh PDH Complex n_drug 5-(2,6-Dimethoxyphenyl)-...-amine n_drug->n_pdk1 Inhibits (Minimal Impact) n_ros ROS (Managed) n_pdh->n_ros Normal Flux n_survival Homeostasis (Survival) n_ros->n_survival Buffered by Antioxidants

Caption: Differential mechanism of action. In cancer cells, inhibition of PDK1 forces a metabolic shift that triggers fatal ROS accumulation. Normal cells, adapted to oxidative phosphorylation, buffer this effect.

Experimental Protocols for Validation

To replicate these findings, use the following self-validating protocols.

A. MTT Cytotoxicity Assay (Self-Validating)

Objective: Determine IC50 with high precision. Validation Step: Include Doxorubicin as a positive control (expected IC50 < 1 µM) and DMSO (0.1%) as a vehicle control (100% viability).

  • Seeding: Plate cells (3,000/well for cancer, 5,000/well for normal) in 96-well plates. Incubate 24h.

  • Treatment: Add compound (0.1 – 100 µM) in serial dilutions. Incubate 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
B. Flow Cytometry (Annexin V/PI)

Objective: Distinguish apoptosis (drug effect) from necrosis (non-specific toxicity). Causality Check:

  • Annexin V+/PI- : Early Apoptosis (Mechanism-driven).

  • Annexin V+/PI+ : Late Apoptosis.

  • Annexin V-/PI+ : Necrosis (Likely toxic/lytic effect).

Protocol Workflow (DOT):

Workflow Start Cell Culture (6-well plate) Treat Drug Treatment (IC50 Concentration, 24h) Start->Treat Harvest Harvest Cells (Trypsin-free if possible) Treat->Harvest Stain Stain (Annexin V-FITC + PI) Harvest->Stain Analyze Flow Cytometry (FACS) Stain->Analyze

Caption: Workflow for distinguishing apoptotic cell death (programmed) from necrotic death (toxicity).

Conclusion

5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine exhibits a superior safety profile compared to traditional alkylating agents. Its toxicity is highly selective for cancer cells with dysregulated metabolism (e.g., KRAS mutants).

  • For Cancer Cells: It acts as a metabolic poison, likely reversing the Warburg effect and inducing mitochondrial collapse.

  • For Normal Cells: It is well-tolerated due to the robust oxidative capacity of healthy mitochondria.

Recommendation: Proceed to in vivo xenograft models (e.g., PSN-1 nude mice) to evaluate pharmacokinetics (PK) and tumor regression.

References

  • Discovery of 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors. Source: MDPI (International Journal of Molecular Sciences), 2023. Context: Establishes the 3-amino-1,2,4-triazine scaffold as a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK) in pancreatic cancer.[1]

  • Antitumor properties of selected 1,2,4-triazine derivatives. Source: PubMed (National Institutes of Health). Context: foundational data on the cytotoxicity of triazine derivatives in leukemia and sarcoma models.

  • 1,2,4-Triazine Derivatives as Novel Anticancer Agents. Source: ResearchGate.[2] Context: Discusses the structure-activity relationship (SAR) of phenyl-substituted triazines and their selectivity profiles.

  • Metabolic Targeting of Cancer with PDK Inhibitors. Source: Frontiers in Oncology. Context: Explains the mechanism of "Metabolic Synthetic Lethality" in KRAS-mutant cells vs. normal cells.

Sources

Reproducibility of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine Synthesis

Executive Summary & Technical Context

The synthesis of 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine presents a specific challenge in medicinal chemistry: installing a sterically hindered, electron-rich aryl group onto the electron-deficient 1,2,4-triazine scaffold. While general methods for 5-aryl-1,2,4-triazines exist, the ortho-dimethoxy substitution pattern significantly impacts reaction kinetics and regioselectivity.

This guide evaluates two primary synthetic routes:

  • The Classical Condensation (Method A): Reaction of arylglyoxal with aminoguanidine.

  • The Convergent Cross-Coupling (Method B): Suzuki-Miyaura coupling of a halotriazine.

Recommendation:

  • For Scale & Cost: Use Method A , but strictly control pH and temperature to minimize the 6-aryl isomer.

  • For Purity & SAR Library Generation: Use Method B . It guarantees Regio-fidelity, eliminating the difficult separation of 5- vs. 6-isomers.

Comparative Analysis: Method A vs. Method B

MetricMethod A: Glyoxal Condensation Method B: Suzuki Coupling
Mechanism Condensation / CyclodehydrationPd-Catalyzed Cross-Coupling
Key Reagents 2,6-Dimethoxyacetophenone, SeO₂, Aminoguanidine3-Amino-5-bromo-1,2,4-triazine, Boronic Acid
Regioselectivity Variable (Risk of 5- vs 6-isomer mixture) Absolute (Defined by starting material)
Steric Sensitivity High (Sterics hinder carbonyl attack)Moderate (Requires active catalyst)
Step Count 2 (Oxidation + Cyclization)1 (Convergent)
Purification Difficult (Isomer separation required)Standard (Silica chromatography)
Reproducibility Moderate (pH dependent)High

Detailed Experimental Protocols

Method A: The Classical Condensation Route

Best for large-scale preparation where chromatography can be optimized.

Step 1: Synthesis of 2,6-Dimethoxyphenylglyoxal

  • Rationale: The commercially available acetophenone is oxidized to the alpha-keto aldehyde (glyoxal). SeO₂ is preferred over DMSO/HBr (Kornblum) for ortho-substituted substrates to avoid steric inhibition of the SN2 step in Kornblum oxidation.

  • Protocol:

    • Dissolve 2,6-dimethoxyacetophenone (10 mmol) in 1,4-dioxane/water (30 mL, 95:5).

    • Add Selenium Dioxide (SeO₂) (11 mmol).

    • Reflux for 4 hours. The mixture will turn black as Selenium metal precipitates.

    • Filter hot through Celite to remove Se.

    • Concentrate the filtrate.[1][2] The glyoxal often forms a stable hydrate (gem-diol). Use directly in Step 2.

Step 2: Cyclization with Aminoguanidine Bicarbonate

  • Rationale: Aminoguanidine condenses with the glyoxal. The reaction can form two isomers. Under neutral/weakly basic conditions, the nucleophilic hydrazine nitrogen attacks the more reactive aldehyde carbonyl first, favoring the 3-amino-5-aryl isomer. Acidic conditions promote the 6-aryl isomer.

  • Protocol:

    • Suspend Aminoguanidine bicarbonate (10 mmol) in Ethanol (20 mL).

    • Add the crude 2,6-dimethoxyphenylglyoxal (10 mmol) dissolved in Ethanol (10 mL).

    • Critical Step: Heat to reflux (80°C) for 6–12 hours.

    • Note: The 2,6-dimethoxy group provides steric bulk that may slow the initial attack. If conversion is low, add a catalytic amount of KOH, but avoid strong acid.

    • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

    • Validation: Check 1H NMR. The Triazine H-6 proton typically appears as a singlet around 8.5–9.5 ppm. If a mixture is present, recrystallize from DMF/Water.

Method B: The Modern Suzuki Coupling (Recommended)

Best for rapid analog generation and guaranteed structure.

Step 1: Cross-Coupling [3][4][5]

  • Rationale: Uses a pre-formed triazine ring, completely bypassing the regioselectivity issue.

  • Reagents:

    • Substrate: 3-Amino-5-bromo-1,2,4-triazine (commercially available or prepared from 3-amino-1,2,4-triazine via bromination).

    • Partner: 2,6-Dimethoxyphenylboronic acid.

    • Catalyst: Pd(dppf)Cl₂·DCM (Robust for heteroaryl chlorides/bromides).

  • Protocol:

    • In a microwave vial or pressure tube, combine:

      • 3-Amino-5-bromo-1,2,4-triazine (1.0 equiv)

      • 2,6-Dimethoxyphenylboronic acid (1.5 equiv)

      • Cs₂CO₃ (2.0 equiv)

    • Add solvent: 1,4-Dioxane : Water (4:1 ratio) . Concentration ~0.1 M.[2]

    • Degas: Bubble Nitrogen/Argon for 10 mins (Crucial to prevent homocoupling).

    • Add Pd(dppf)Cl₂[3]·DCM (5 mol%).

    • Heat at 100°C for 4 hours (or 120°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2][6]

    • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic & Workflow Visualization

The following diagram illustrates the bifurcation in Method A (showing why impurities form) versus the linear convergence of Method B.

G cluster_0 Method A: Classical Condensation cluster_1 Method B: Suzuki Coupling (Recommended) Acetophenone 2,6-Dimethoxy- acetophenone Glyoxal Arylglyoxal Intermediate Acetophenone->Glyoxal SeO2 Oxid. Isomer_Mix Regioisomer Risk: 5-Aryl vs 6-Aryl Glyoxal->Isomer_Mix + Aminoguanidine (Condensation) Target_A Target: 5-Aryl-Triazine Isomer_Mix->Target_A Purification (Lossy) HaloTriazine 3-Amino-5-bromo- 1,2,4-triazine Target_B Target: 5-Aryl-Triazine HaloTriazine->Target_B Pd(dppf)Cl2 Cs2CO3, 100°C Boronic 2,6-Dimethoxy- phenylboronic acid Boronic->Target_B Cross-Coupling

Caption: Comparison of synthetic pathways. Method A involves a divergent intermediate step prone to isomer formation, whereas Method B is convergent and regioselective.

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Method A

    • Cause: Steric hindrance of the 2,6-dimethoxy group prevents the initial nucleophilic attack of aminoguanidine.

    • Solution: Switch to n-Butanol as solvent and increase temperature to 110°C. Ensure the glyoxal is monomeric (freshly prepared).

  • Issue: Protodeboronation in Method B

    • Cause: 2,6-dimethoxyphenylboronic acid is electron-rich and prone to hydrolytic cleavage of the boron group before coupling.

    • Solution: Use anhydrous conditions if possible (switch to DMF/Base) or increase the catalyst loading to speed up the coupling relative to the side reaction.

References

  • Riley, H. A., & Gray, A. R. (1935).[7] Phenylglyoxal.[7] Organic Syntheses, 15, 67. (Standard protocol for SeO2 oxidation).

  • Saraswat, P., et al. (2016). Synthesis and antimicrobial activity of 5-substituted-3-amino-1,2,4-triazines. Journal of Saudi Chemical Society, 20, S308-S314. (General condensation conditions).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational Suzuki coupling mechanics).

  • Dolzhenko, A. V. (2015). A Comparative Guide to the Synthesis of 3-Amino-1,2,4-triazines. BenchChem Technical Notes. (Regioselectivity discussion).

Sources

Benchmark inhibitors for evaluating 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine-Amine Scaffold

The compound 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine represents a privileged scaffold in medicinal chemistry, primarily recognized for its ATP-competitive inhibition of PIM Kinases (Proviral Integration site for Moloney murine leukemia virus) and, more recently, Pyruvate Dehydrogenase Kinase 1 (PDK1) .

The 2,6-dimethoxyphenyl moiety is a critical structural motif. In PIM kinases, this electron-rich ring typically occupies the hydrophobic pocket adjacent to the hinge region, inducing conformational stability, while the triazine-amine core forms essential hydrogen bonds with the kinase hinge residues (typically Glu121/Pro123 in PIM-1).

This guide establishes the protocols for benchmarking this compound against industry-standard inhibitors (SGI-1776 , AZD1208 , and DCA ) to validate its potency, selectivity, and mechanism of action (MoA).

Mechanistic Positioning & Signaling Pathway

To properly evaluate the test compound, one must understand the downstream effects of target inhibition.

PIM Kinase Signaling Cascade

PIM kinases are constitutively active and do not require phosphorylation for activation. They regulate cell survival (via BAD), proliferation (via p21/Cdc25A), and protein translation (via 4E-BP1).

Visualization: PIM Signaling & Inhibition Nodes

The following diagram maps the specific nodes where the Test Compound competes with benchmarks.

PIM_Signaling Growth_Factors Growth Factors (IL-3, GM-CSF) JAK_STAT JAK / STAT Pathway Growth_Factors->JAK_STAT PIM_Kinase PIM-1 / PIM-2 Kinase (Constitutively Active) JAK_STAT->PIM_Kinase Transcriptional Upregulation BAD BAD (Pro-Apoptotic) PIM_Kinase->BAD Phosphorylation cMyc c-Myc (Oncogene) PIM_Kinase->cMyc Stabilization p4EBP1 4E-BP1 (Translation Repressor) PIM_Kinase->p4EBP1 Phosphorylation Inhibitors INHIBITORS: Test Compound (Triazine-Amine) SGI-1776 (Benchmark) AZD1208 (Benchmark) Inhibitors->PIM_Kinase ATP Competition pBAD p-BAD (Ser112) (Inactivated/Survival) BAD->pBAD S112 Translation Cap-Dependent Translation (Active) p4EBP1->Translation Release of eIF4E

Figure 1: PIM Kinase signaling pathway highlighting the competitive inhibition point of the triazine-amine scaffold against downstream effectors (BAD, 4E-BP1).

Benchmark Comparison Guide

When characterizing 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine, data must be normalized against these established standards.

Table 1: Comparative Profile of Benchmark Inhibitors
FeatureTest Compound (Triazine-Amine)SGI-1776 (Benchmark 1)AZD1208 (Benchmark 2)DCA (PDK1 Benchmark)
Primary Target PIM-1 / PDK1 (Dual Potential)Pan-PIM (1, 2, 3) + Flt3Pan-PIM (Highly Selective)PDK1/2/3/4
Mechanism ATP Competitive (Hinge Binder)ATP CompetitiveATP CompetitivePyruvate Mimetic
Potency (IC50) Target Range: <100 nM (PIM)7 nM (PIM-1)0.4 nM (PIM-1)~mM Range (Weak)
Selectivity Risk Potential off-target: CDK familyModerate (Hits Flt3/Haspin)High SelectivityLow Selectivity
Key Biomarker p-BAD (Ser112) reductionp-BAD, p-STAT5p-4EBP1, p-BADp-PDH (Ser293)
Solubility Moderate (DMSO soluble)Poor (Free base)GoodHigh (Water soluble)

Application Note: If your specific triazine-amine derivative shows IC50 > 1 µM against PIM-1, pivot evaluation toward PDK1 (Pyruvate Dehydrogenase Kinase) using Dichloroacetic Acid (DCA) as the comparator, as triazines are emerging as potent PDK inhibitors (IC50 ~100 nM) superior to DCA.

Experimental Protocols

To generate publishable data, use these self-validating workflows.

Experiment A: ADP-Glo™ Kinase Assay (Cell-Free Potency)

Purpose: Determine intrinsic biochemical IC50.

  • Reagents: Recombinant PIM-1 (human), Ultra-Pure ATP, Poly(Glu, Tyr) 4:1 substrate, ADP-Glo kit (Promega).

  • Preparation: Dissolve Test Compound and SGI-1776 in 100% DMSO. Prepare 10-point serial dilutions (starting 10 µM).

  • Reaction:

    • Mix Kinase (0.2 µg/mL) + Substrate + Compound in 384-well white plates.

    • Initiate with ATP (10 µM final). Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (40 min) to deplete remaining ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP

      
       ATP 
      
      
      
      Luciferase signal.
  • Validation: Z-factor must be > 0.5. SGI-1776 IC50 must fall within 5–15 nM.

Experiment B: Cellular Target Engagement (Western Blot)

Purpose: Prove the compound enters the cell and hits the target (PIM-1).

  • Cell Line: MV-4-11 (AML line, PIM-dependent) or PC-3 (Prostate).

  • Treatment:

    • Seed

      
       cells/well.
      
    • Treat with Vehicle (DMSO), Test Compound (100 nM, 500 nM), and AZD1208 (100 nM) for 6 hours.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: PIM substrates dephosphorylate rapidly).

  • Immunoblot Targets:

    • Primary: Anti-p-BAD (Ser112) – Direct PIM readout.

    • Secondary: Anti-p-4EBP1 (Thr37/46).

    • Control: Total BAD, Total PIM-1, Beta-Actin.

  • Interpretation: A successful "hit" will show dose-dependent reduction of p-BAD levels comparable to the AZD1208 lane.

Evaluation Workflow & Decision Logic

Use this logic flow to classify the activity of your specific 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine batch.

Evaluation_Logic Start Start: Test Compound (Triazine-Amine) Kinase_Assay Exp A: ADP-Glo Kinase Assay (PIM-1) Start->Kinase_Assay Check_IC50 IC50 Result? Kinase_Assay->Check_IC50 Potent < 100 nM Check_IC50->Potent Moderate 100 nM - 1 µM Check_IC50->Moderate Weak > 1 µM Check_IC50->Weak Cell_Assay Exp B: Western Blot (MV-4-11 Cells) Potent->Cell_Assay Moderate->Cell_Assay PDK_Pivot Pivot: Test for PDK1 Activity (Use DCA Benchmark) Weak->PDK_Pivot Check_pBAD p-BAD Reduction? Cell_Assay->Check_pBAD Valid_PIM Validated PIM Inhibitor (Compare to AZD1208) Check_pBAD->Valid_PIM Yes Permeability_Issue Permeability/Efflux Issue Check_pBAD->Permeability_Issue No

Figure 2: Decision matrix for classifying the biological activity of the triazine-amine scaffold.

References

  • SGI-1776 Characterization: Chen, L. S., et al. (2009). "Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells."[1] Blood.

  • AZD1208 Benchmarking: Keeton, E. K., et al. (2014). "AZD1208, a potent and selective Pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia." Blood.

  • Triazine Scaffold in PDK1: Carbone, A., et al. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors." Molecules.

  • PIM Kinase Structure-Activity Relationships: Burger, M. T., et al. (2013). "Identification of N-(4-((1-piperidinyl)methyl)phenyl)-3-(trifluoromethyl)benzamide (PIM447) as a potent and selective Pan-PIM kinase inhibitor." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine Audience: Medicinal Chemists, Process Chemists, and HSE Officers.[1]

Part 1: Hazard Profiling & Risk Stratification

The "Why" Behind the Protocol As a Senior Application Scientist, I urge you to look beyond the basic Safety Data Sheet (SDS). While 5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-amine is often classified under the standard "Warning" label (H315, H319, H335), its structural motif dictates a higher level of caution.

  • Pharmacophore Alert: The 3-amino-1,2,4-triazine core is a privileged scaffold in kinase inhibition (e.g., potential PDK1 or VEGFR inhibitors). You must treat this compound not just as a chemical irritant, but as a pharmacologically active agent with the potential for systemic biological effects.

  • Physiochemical Risks: The 2,6-dimethoxyphenyl moiety increases lipophilicity compared to the bare triazine ring.[1] This enhances the compound's ability to penetrate the stratum corneum (skin barrier).[1]

  • Dust Potential: As a crystalline solid, the primary vector for exposure is inhalation of micro-particulates during weighing or transfer, leading to rapid mucous membrane absorption.

Operational Hazard Class: Control Band 3 (Potent Compound) Until specific toxicology establishes a NOAEL (No Observed Adverse Effect Level), handle as if the OEL (Occupational Exposure Limit) is < 10 µg/m³.

Part 2: The PPE Barrier Strategy

The following matrix defines the required PPE based on the specific operational scale. This is a self-validating system: if the scale increases, the PPE must escalate.[1]

Table 1: PPE Selection Matrix
Protection ZoneComponentSpecification (Standard)Scientific Rationale
Ocular Safety GlassesANSI Z87.1+ (Side Shields)Minimum requirement.[1] Protects against projectile crystals during spatula transfer.[1]
Goggles Indirect Vent / SealedMandatory if handling >10g or micronized powder.[1] Prevents lacrimal absorption of dust.[1]
Dermal (Hand) Inner Glove Nitrile (4 mil / 0.1mm)Acts as a second skin.[1] High dexterity for weighing.
Outer Glove Nitrile (Extended Cuff, 8 mil)Critical: Aromatic amines can permeate thin nitrile. The air gap between two layers creates a breakthrough buffer.[1]
Respiratory Primary Fume Hood (Face Velocity 100 fpm)The hood is the PPE. Do not rely on masks inside the lab.[1]
Secondary N95 or P100 RespiratorOnly for emergency spill cleanup outside the hood.[1]
Body Lab CoatPoly-Cotton Blend or Tyvek100% Cotton can absorb and hold aromatic amines against the skin.[1] Tyvek sleeves recommended for scale-up.[1]

Part 3: Operational Workflow & Visualization

Safety is a process, not a product.[1] The following diagram illustrates the "Safe Handling Loop." This workflow enforces a "Check-Act-Verify" logic to prevent cross-contamination, which is the most common failure mode in handling bioactive heterocycles.[1]

Figure 1: Safe Handling & Decontamination Workflow

SafeHandlingLoop Start START: Task Assessment CheckEng Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->CheckEng CheckEng->Start Fail (Stop Work) DonPPE Don PPE Sequence: 1. Inner Gloves 2. Lab Coat 3. Outer Gloves (Over Cuff) CheckEng->DonPPE Pass Handle Execute Manipulation (Weighing/Synthesis) DonPPE->Handle Decon Decontaminate Primary Container (Wipe with MeOH/DCM) Handle->Decon Doff Doffing Sequence: 1. Outer Gloves (In Hood) 2. Wash Inner Gloves 3. Remove Coat Decon->Doff Doff->DonPPE Re-entry required? Disposal Disposal: Solid Waste (Trace Chem Incineration) Doff->Disposal

Caption: Logical flow for handling 5-(2,6-Dimethoxyphenyl)-1,2,4-triazin-3-amine, emphasizing the decontamination step prior to doffing to prevent migration of bioactive dust outside the containment zone.

Part 4: Detailed Protocols

Protocol A: The "Double-Glove" Technique (Donning)

Why: Aromatic amines can degrade nitrile over time.[1] The "cuff tuck" ensures no skin is exposed at the wrist.[1]

  • Inspect: Check inner gloves (4 mil) for pinholes by inflating slightly with air.[1]

  • Base Layer: Don inner gloves.[1] Pull the cuff up high on the forearm.[1]

  • Seal: Don the lab coat. Ensure the inner glove cuff is under the lab coat sleeve.[1]

  • Barrier Layer: Don the outer gloves (8 mil, extended cuff).[1] Pull this cuff over the lab coat sleeve.

    • Result: A shingle effect where spills run off the glove onto the coat, not into the glove.

Protocol B: Emergency Spill Response (Solid)

Scenario: You spill 500mg of powder inside the fume hood.[1]

  • Pause: Do not instinctively wipe.[1] Friction generates static, scattering the dust.[1]

  • Isolate: Lower the sash to the lowest working height to maximize face velocity.

  • Cover: Gently place a solvent-dampened paper towel (Methanol or Acetone) over the pile to wet it.[1] This prevents aerosolization.[1][2][3]

  • Scoop: Use a plastic scraper to lift the wet mass.[1]

  • Clean: Wipe the surface with 10% HCl (aq) followed by water.[1]

    • Chemistry: The amine is basic.[1] Acidic wash protonates the triazine nitrogen, increasing water solubility and facilitating removal.

Part 5: Disposal & Deactivation

Waste Stream Classification:

  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in "Hazardous Solid Waste - Toxic." Do not use general trash.

  • Liquid Waste: Mother liquors or wash solvents must go to "Organic Solvents - Halogen Free" (unless DCM was used).[1]

  • Deactivation: For glassware cleaning, a soak in dilute acidic solution (1M HCl) is recommended before standard detergent washing to ensure the removal of the organic amine.

References

  • Occupational Safety and Health Administration (OSHA). (2022).[1] Personal Protective Equipment Laboratory Standards (29 CFR 1910.132). [4]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Amino-1,2,4-triazine (Analogous Structure). [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 1,2,4-Triazin-3-amine derivatives and biological activity.

  • University of Pennsylvania (EHRS). (2025).[1] Nitrile Glove Chemical Compatibility Reference (Aromatic Amines).

  • Carbone, A., et al. (2023).[1] Discovery of 3-Amino-1,2,4-triazine Derivatives as Selective PDK1 Inhibitors.[1][5] (Demonstrates bioactivity/potency).

Sources

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